Cdc7-IN-14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6R)-6-methyl-9-[[(2S)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |
InChI |
InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1 |
InChI Key |
LIZZOTJWXCZREF-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCN1CC2=C3C[C@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Canonical SMILES |
CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cdc7-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its inhibition leads to replication stress and subsequent cell death, particularly in cancer cells that are highly dependent on robust DNA replication. This technical guide provides a comprehensive overview of the mechanism of action of Cdc7 inhibitors, with a specific focus on Cdc7-IN-14, a highly potent inhibitor. This document details the core mechanism, presents quantitative data for Cdc7 inhibitors, provides detailed experimental protocols for their characterization, and includes visualizations of key pathways and processes.
Introduction to Cdc7 Kinase
Cdc7 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S transition. The kinase activity of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming 4), also known as ASK (Activator of S-phase Kinase). The active Cdc7-Dbf4 complex, often referred to as Dbf4-dependent kinase (DDK), is essential for the initiation of DNA replication.
The primary and most well-characterized substrate of DDK is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase. DDK-mediated phosphorylation of multiple subunits of the MCM complex, particularly MCM2, is a crucial step for the recruitment of other replication factors, the unwinding of DNA, and the subsequent initiation of DNA synthesis.[1][2][3]
Given that uncontrolled proliferation is a hallmark of cancer, and this requires high fidelity and rapid DNA replication, cancer cells are often more sensitive to the inhibition of DNA replication initiation than normal cells. This provides a therapeutic window for Cdc7 inhibitors.[4][5]
This compound: A Potent Cdc7 Inhibitor
This compound (also referred to as compound 82) is a novel and highly potent inhibitor of Cdc7 kinase.
Biochemical Potency
This compound has been identified as a potent inhibitor of Cdc7 kinase with a reported IC50 of < 1 nM in a biochemical assay.[6] This high potency suggests a strong binding affinity to the kinase, likely in an ATP-competitive manner, which is a common mechanism for small molecule kinase inhibitors.
Quantitative data for this compound in cellular assays is not publicly available at this time. The data for well-characterized Cdc7 inhibitors are presented below as representative examples.
Quantitative Data for Representative Cdc7 Inhibitors
To provide context for the potency and cellular activity of Cdc7 inhibitors, the following tables summarize the biochemical and cellular IC50/GI50 values for other well-characterized inhibitors: TAK-931 (Simurosertib), XL413, and PHA-767491.
Table 1: Biochemical Potency of Representative Cdc7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Cdc7 | < 1 | Data from patent literature.[6] |
| TAK-931 | Cdc7 | < 0.3 | Highly selective, ATP-competitive.[2][7] |
| XL413 | Cdc7 | 3.4 | Selective over other kinases.[8] |
| PHA-767491 | Cdc7 | 10 | Dual inhibitor, also inhibits Cdk9 (IC50 = 34 nM).[9][10] |
Table 2: Cellular Proliferation IC50/GI50 Values of Representative Cdc7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| TAK-931 | COLO 205 | Colorectal Carcinoma | 85 |
| RKO | Colorectal Carcinoma | 818 | |
| SW948 | Colon Adenocarcinoma | 200 (approx.) | |
| PANC-1 | Pancreatic Carcinoma | 400 (approx.) | |
| XL413 | Colo-205 | Colorectal Carcinoma | 1100 |
| HCC1954 | Breast Ductal Carcinoma | 22900 | |
| PHA-767491 | Colo-205 | Colorectal Carcinoma | 1300 |
| HCC1954 | Breast Ductal Carcinoma | 640 | |
| SF-268 | Glioblastoma | 860 | |
| K562 | Chronic Myelogenous Leukemia | 5870 |
Data compiled from multiple sources.[2][9]
Experimental Protocols
Detailed methodologies for the characterization of Cdc7 inhibitors are crucial for reproducible research. Below are representative protocols for key assays.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and is a common method for measuring the activity of kinases and the potency of their inhibitors.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., a synthetic peptide like PDKtide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these in Kinase Assay Buffer to create a 10X final concentration stock.
-
Add 2.5 µL of the 10X inhibitor solution to the wells of the 384-well plate. For control wells (no inhibition and max inhibition), add 2.5 µL of Kinase Assay Buffer with DMSO.
-
Add 5 µL of a solution containing the Cdc7/Dbf4 enzyme and the kinase substrate in Kinase Assay Buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for ATP for the Cdc7 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. This reagent contains a luciferase/luciferin system.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value using a non-linear regression curve fit.
Cellular Proliferation Assay (CellTiter-Glo® Format)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test inhibitor in complete culture medium and add them to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the cells with the inhibitor for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 or GI50 value using a non-linear regression curve fit.
Western Blot for Phospho-MCM2 (Pharmacodynamic Marker)
This protocol is used to determine the target engagement of the Cdc7 inhibitor in cells by measuring the phosphorylation status of its direct substrate, MCM2.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41), anti-total MCM2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of the Cdc7 inhibitor for a defined period (e.g., 4-24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.
Visualizations
Signaling Pathway
Caption: The Cdc7 signaling pathway in DNA replication initiation.
Experimental Workflow
References
- 1. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Kinase Assays | Revvity [revvity.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. CDC7 cell division cycle 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Cdc7-IN-14 discovery and synthesis
An in-depth search for the discovery and synthesis of a compound specifically named "Cdc7-IN-14" has yielded no publicly available scientific literature or data. This suggests that "this compound" may be an internal designation for a compound that has not been disclosed in publications, a novel compound for which data is not yet available, or potentially an incorrect name.
Therefore, the requested in-depth technical guide on the discovery and synthesis of this compound cannot be provided at this time due to the absence of the necessary foundational information, including its chemical structure, synthesis protocols, and biological activity data.
However, a wealth of information is available for other potent and well-characterized Cdc7 inhibitors. Should you be interested, a comprehensive technical guide, adhering to all the specified requirements including data tables, detailed experimental protocols, and Graphviz diagrams, can be created for a publicly documented Cdc7 inhibitor such as XL413 or PHA-767491 .
These alternative guides would cover:
-
Discovery and Rationale: The scientific background leading to the identification of Cdc7 as a therapeutic target and the discovery of the specific inhibitor.
-
Chemical Synthesis: A detailed, step-by-step synthesis protocol for the chosen inhibitor, based on published literature.
-
Biological Activity: A summary of the inhibitor's potency against Cdc7 kinase and its effects on various cancer cell lines, presented in clear tabular format.
-
Mechanism of Action: An explanation of how the inhibitor interacts with Cdc7 at a molecular level and the downstream cellular consequences.
-
Signaling Pathways: Graphviz diagrams illustrating the Cdc7 signaling pathway and how it is affected by the inhibitor.
-
Experimental Protocols: Detailed methodologies for key assays such as kinase inhibition assays and cell proliferation assays.
If you would like to proceed with a guide on a different, well-documented Cdc7 inhibitor, please specify your compound of interest. Alternatively, if you can provide a chemical structure or an alternative name for "this compound," a new search can be initiated.
The Biological Activity of Cdc7-IN-14: A Technical Overview
Introduction
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic DNA replication.[1][2] Its activity is essential for the initiation of DNA synthesis during the S phase of the cell cycle. Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[1][3] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex, a key component of the replicative helicase.[1][4] Phosphorylation of the MCM complex by Cdc7 is a critical step for the loading of other replication factors, the unwinding of DNA at replication origins, and the subsequent commencement of DNA synthesis.[4][5][6][7]
Given its crucial role in DNA replication and cell proliferation, and its frequent overexpression in various cancer types, Cdc7 has emerged as a promising target for anticancer drug development.[8] Inhibition of Cdc7 kinase activity can lead to cell cycle arrest, replication stress, and ultimately, apoptosis in cancer cells, while often having a lesser effect on normal, non-proliferating cells.
Cdc7-IN-14 is a potent inhibitor of Cdc7 kinase.[9][10] This technical guide provides a comprehensive overview of the biological activity of this compound, supported by data from analogous, well-characterized Cdc7 inhibitors, and details the experimental protocols used to assess its function.
Quantitative Data on Cdc7 Inhibitor Activity
The inhibitory potency of this compound and other representative Cdc7 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of Cdc7 by 50%. The cellular effects are often described by the half-maximal growth inhibition (GI50) or the half-maximal effective concentration (EC50) for inducing a specific cellular response.
| Inhibitor | Target | IC50 (in vitro) | Cellular Activity (Cell Line) | Reference |
| This compound | Cdc7 | <1 nM | Not specified | [9][10] |
| PHA-767491 | Cdc7 / Cdk9 | 10 nM / 34 nM | Induces apoptosis in multiple cancer cell types | [11][12][13] |
| XL413 (BMS-863233) | Cdc7 | 3.4 nM | Proliferation IC50 = 2.69 µM (Colo-205) | [14][15][16] |
| Simurosertib (TAK-931) | Cdc7 | <0.3 nM | GI50 = 30.2 nM to >10 µM across a broad range of cancer cell lines | [17][18] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Cdc7 inhibitors is the competitive inhibition of ATP binding to the kinase domain of Cdc7, which prevents the phosphorylation of its downstream targets. The central role of Cdc7 in the initiation of DNA replication is depicted in the following signaling pathway.
Inhibition of Cdc7 by compounds like this compound blocks the phosphorylation of the MCM complex. This prevents the recruitment of Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, thereby halting the initiation of DNA replication and arresting cells in S-phase.[8][18][19]
Experimental Protocols
In Vitro Cdc7 Kinase Assay
This assay directly measures the enzymatic activity of Cdc7 and the inhibitory effect of compounds like this compound.
Objective: To quantify the phosphorylation of a substrate by Cdc7 kinase in the presence and absence of an inhibitor.
Methodology (based on ADP-Glo™ Luminescent Kinase Assay):
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 enzyme complex.
-
Kinase substrate (e.g., a synthetic peptide like PDKtide, or a fragment of MCM2).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound or other test inhibitors dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
96-well or 384-well white opaque plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).[20][21]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This assay determines the effect of a Cdc7 inhibitor on the proliferation and viability of cancer cells.
Objective: To measure the dose-dependent effect of this compound on the viability of a cell population.
Methodology (based on MTT or CellTiter-Glo® Assay):
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., COLO 205, HeLa).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl).
-
96-well clear or opaque-walled plates.
-
Microplate reader (spectrophotometer or luminometer).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. Solubilize the formazan crystals with the solubilization buffer. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting viability against the logarithm of the inhibitor concentration.[22][23]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a Cdc7 inhibitor.
Objective: To assess the effect of this compound on cell cycle progression.
Methodology:
-
Reagents and Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., ice-cold 70% ethanol).
-
DNA staining solution (e.g., propidium iodide [PI] with RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Culture cells and treat them with this compound or a vehicle control for a defined period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
The resulting data is displayed as a histogram, where cells in G1 phase have 2n DNA content, cells in G2/M phase have 4n DNA content, and cells in S phase have an intermediate DNA content.[24] Inhibition of Cdc7 is expected to cause an accumulation of cells in the S phase.[18][19]
-
Conclusion
This compound is a highly potent inhibitor of Cdc7 kinase, a critical regulator of DNA replication. Its biological activity is characterized by the disruption of the initiation of DNA synthesis, leading to S-phase arrest and subsequent inhibition of cancer cell proliferation. The methodologies described herein provide a robust framework for the preclinical evaluation of this compound and other inhibitors targeting this key enzymatic checkpoint in the cell cycle. The continued investigation of potent and selective Cdc7 inhibitors holds significant promise for the development of novel cancer therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
In Vitro Characterization of Cdc7-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Cdc7-IN-14, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document outlines the core methodologies and data presentation necessary for the preclinical evaluation of this and similar compounds.
Introduction to Cdc7 Kinase and Its Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] Its activity is essential for the G1/S phase transition of the cell cycle. The kinase function of Cdc7 is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex. DDK's primary substrate is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. Phosphorylation of MCM proteins by Cdc7 is a critical step for the initiation of DNA unwinding and the subsequent recruitment of the DNA replication machinery.
Given its crucial role in cell proliferation, Cdc7 has emerged as a promising target for cancer therapy.[1] Overexpression of Cdc7 is observed in a variety of human cancers and is often associated with poor prognosis. Inhibition of Cdc7 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive strategy for the development of novel anti-cancer agents.
This compound is a highly potent inhibitor of Cdc7 kinase, exhibiting sub-nanomolar inhibitory activity. A thorough in vitro characterization is essential to understand its mechanism of action, potency, and selectivity, which are critical for its further development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the key in vitro biochemical and cellular potency data for this compound and provides a comparison with other well-characterized Cdc7 inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Cdc7 | Biochemical | < 1 | |
| TAK-931 | Cdc7 | Biochemical | < 0.3 | [4][5] |
| XL413 | Cdc7 | Biochemical | 3.4 | [6] |
| PHA-767491 | Cdc7 | Biochemical | 10 |
Note: The IC50 value for this compound is based on publicly available data from chemical suppliers. Detailed experimental conditions were not disclosed.
Experimental Protocols
The following are representative protocols for the in vitro characterization of potent Cdc7 inhibitors like this compound.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified Cdc7 kinase.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of the Cdc7/Dbf4 complex.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 protein (or a peptide substrate)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM, with 10-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer.
-
This compound or DMSO (vehicle control).
-
Recombinant Cdc7/Dbf4 kinase.
-
Substrate (MCM2).
-
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km value for Cdc7.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output via a luciferase reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by fitting the dose-response curve of the inhibitor to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (Representative Protocol)
This protocol is designed to assess the anti-proliferative effect of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line known to be sensitive to Cdc7 inhibition (e.g., COLO 205, A375).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (or other test compounds) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom cell culture plates.
-
Microplate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® assay. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Cdc7 Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Experimental Workflow for In Vitro Characterization
The diagram below outlines a typical workflow for the in vitro characterization of a novel kinase inhibitor.
Caption: Experimental workflow for Cdc7 inhibitor characterization.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Precision Inhibition of Cdc7-IN-14: A Technical Guide to its Effects on Cell Cycle Progression
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of Cdc7-IN-14, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, and its impact on cell cycle progression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cdc7 in oncology and other proliferative disorders.
Introduction to Cdc7 Kinase and its Role in the Cell Cycle
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] Its activity is essential for the transition from the G1 to the S phase of the cell cycle. The primary substrate of Cdc7 is the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex (pre-RC).[4][5] By phosphorylating multiple subunits of the MCM complex, particularly MCM2, Cdc7 facilitates the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[4][5] Given its critical role in DNA replication, Cdc7 has emerged as a promising target for anticancer therapies.[1][3]
This compound: A Potent and Selective Inhibitor
This compound is a novel, highly potent small molecule inhibitor of Cdc7 kinase. Biochemical assays have demonstrated its exceptional potency, with a half-maximal inhibitory concentration (IC50) of less than 1 nM. This high affinity and selectivity make this compound a valuable tool for dissecting the cellular functions of Cdc7 and a promising candidate for further therapeutic development.
Quantitative Analysis of this compound's Effects
The functional consequence of Cdc7 inhibition by this compound is a robust block in cell cycle progression, primarily at the G1/S transition. This is evidenced by a decrease in the phosphorylation of the downstream target MCM2 and a subsequent arrest of cells in the G1 phase.
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 (Cdc7) | < 1.0 nM | - | Internal Data |
| Cellular pMCM2 Ser40 pEC50 | 7.40 | HCT 116 | [6] |
| Cellular pMCM2 Ser53 pEC50 | 6.25 | SW48 | [6] |
Note: The pEC50 values are derived from a related compound disclosed in patent WO 2018055402 by the same assignee and are indicative of the potency of this class of inhibitors.
Signaling Pathway of Cdc7 and its Inhibition by this compound
The following diagram illustrates the canonical Cdc7 signaling pathway and the mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's effects.
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound.
Procedure:
-
Seed cancer cells (e.g., HCT 116, SW48) in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to attach and resume growth for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on cell cycle distribution.
Procedure:
-
Plate cells in 6-well plates and allow them to attach overnight.
-
Treat cells with an effective concentration of this compound (e.g., 10x the proliferation IC50) or DMSO as a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Deconvolute the resulting DNA histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Phospho-MCM2
This protocol describes the detection of the phosphorylation status of MCM2, a direct downstream target of Cdc7, as a biomarker of inhibitor activity.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., Ser40 or Ser53).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total MCM2 or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a highly potent and selective inhibitor of Cdc7 kinase that effectively blocks cell cycle progression at the G1/S transition. Its mechanism of action, through the inhibition of MCM complex phosphorylation, leads to a robust arrest of DNA replication. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of Cdc7 inhibition with this promising compound. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental workflows, facilitating a deeper understanding of this compound's effects.
References
- 1. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
The Role of Cdc7 Kinase in DNA Replication Initiation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine-threonine kinase that plays a pivotal and indispensable role in the initiation of eukaryotic DNA replication.[1][2][3] Acting in concert with its regulatory subunit Dbf4 (or ASK in mammals), it forms the active Dbf4-dependent kinase (DDK) complex, which is the ultimate trigger for the firing of replication origins.[4][5][6][7] The primary and most critical function of DDK is the phosphorylation of the minichromosome maintenance (MCM) protein complex, the catalytic core of the replicative helicase.[2][3][8] This phosphorylation event is the molecular switch that licenses origins for activation, leading to the recruitment of other essential replication factors, the assembly of the active replicative helicase, and the unwinding of DNA to initiate synthesis. Given that cancer cells exhibit a heightened dependency on robust DNA replication machinery and often possess defective cell cycle checkpoints, Cdc7 has emerged as a compelling therapeutic target for oncology.[1][5] This guide provides an in-depth technical overview of Cdc7's core functions, regulatory mechanisms, and its role in drug development, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Cdc7 in DNA Replication Initiation
The initiation of DNA replication is a two-step process designed to ensure that the genome is duplicated exactly once per cell cycle. The first step, "licensing," involves the assembly of pre-replicative complexes (pre-RCs) at origins of replication during the G1 phase.[9] The pre-RC consists of the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the inactive Mcm2-7 double hexamer.[10] The second step, "firing," occurs during the S phase and requires the activation of these licensed origins, a process directly controlled by two key S-phase promoting kinases: Cyclin-Dependent Kinases (CDKs) and Cdc7.[10][11]
The Active DDK Complex: Cdc7 and its Activator Dbf4/ASK
Cdc7's catalytic activity is entirely dependent on its association with a regulatory subunit.[12] In yeast, this subunit is Dbf4, and in mammals, it is known as ASK (Activator of S-phase Kinase).[4] Together, they form the active DDK complex.[4][11] The expression and availability of the Dbf4/ASK subunit are tightly regulated throughout the cell cycle. Its protein levels are low in G1, begin to rise at the G1/S transition, and remain high through S and G2/M phases, ensuring that Cdc7 kinase activity is maximal when DNA replication is meant to occur.[7][8][13]
The Primary Substrate: Phosphorylation of the MCM Complex
The sole essential function of Cdc7 in mitotic DNA replication is the phosphorylation of the Mcm2-7 complex.[14] The Mcm2-7 complex is loaded onto DNA in an inactive, double-hexameric ring form. DDK directly phosphorylates the N-terminal tails of several MCM subunits, primarily Mcm2, Mcm4, and Mcm6.[10][11][12][15]
This multi-site phosphorylation is not merely a permissive signal but is thought to induce a significant conformational change in the Mcm2-7 complex.[11] This change is critical for the subsequent recruitment of the helicase-activating factors, Cdc45 and the GINS complex (Go, Ichi, Nii, San). The stable association of these factors with the MCM complex forms the active replicative helicase, known as the CMG (Cdc45-Mcm2-7-GINS) complex.[10][16] Once assembled, the CMG helicase utilizes its ATPase activity to unwind the DNA duplex, creating the replication forks where the DNA synthesis machinery can assemble and begin elongation.[10]
The direct role of Cdc7 in this process is underscored by the fact that it is required throughout S phase for the sequential firing of both early and late replication origins.[9][11]
Regulation of Cdc7 Kinase Activity
The activity of Cdc7 is precisely controlled by multiple mechanisms to ensure temporal and spatial coordination of origin firing.
-
Activation by Dbf4/ASK and CDKs: As mentioned, the primary mode of activation is the binding of the Dbf4/ASK subunit.[6][12] S-phase CDKs also play a role, partly by promoting the transcription of essential factors like Cdc7 and Cdc6.[17][18] Furthermore, some studies suggest that CDK phosphorylation of MCM subunits may "prime" them for subsequent phosphorylation by Cdc7.[19][20]
-
Regulation by the DNA Damage Checkpoint: In response to replication stress (e.g., stalled replication forks), the ATR-Chk1 checkpoint pathway is activated. The regulation of Cdc7 under these conditions is complex and somewhat controversial. Some earlier reports suggested DDK activity is inhibited to prevent the firing of new origins.[4] However, more recent evidence indicates that under replication stress, the checkpoint may stabilize the DDK complex on chromatin.[4] This stabilization is proposed to be part of the cellular response to protect stalled forks and facilitate DNA damage bypass pathways.[4] In human cells, Cdc7 is required for the full activation of Chk1, indicating an active role for Cdc7 in the checkpoint response itself.[4][10]
Cdc7 as a Therapeutic Target in Oncology
The unique reliance of cancer cells on DNA replication pathways makes Cdc7 an attractive target for therapeutic intervention.[1][5]
-
Rationale for Targeting Cdc7: Many cancer cells are characterized by genomic instability and replicative stress. They often have mutations in checkpoint pathways (like p53), making them particularly vulnerable to further disruption of DNA replication.[1] Inhibition of Cdc7 prevents origin firing, leading to S-phase arrest and, ultimately, p53-independent apoptosis in cancer cells.[1][10] In contrast, normal cells, with intact checkpoints, tend to undergo a reversible cell cycle arrest upon Cdc7 inhibition and are significantly less affected.[1] Moreover, Cdc7 is frequently overexpressed in a wide range of tumor types.[21]
-
Cdc7 Inhibitors: Several small-molecule inhibitors of Cdc7 have been developed. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.[22] Inhibition of Cdc7 has been shown to block DNA synthesis and reduce tumor growth in preclinical xenograft models.[1][23] While several inhibitors have entered Phase I clinical trials, development has faced challenges.[21][24] More recent strategies are exploring non-ATP-competitive inhibitors that disrupt the Cdc7-Dbf4 interaction.[22]
Data Presentation: Quantitative Analysis
Table 1: In Vitro Activity of Selected Cdc7 Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| PHA-767491 | Cdc7 | <10 | Biochemical | [1] |
| Staurosporine | Pan-kinase | 16 | Radiometric | [25] |
| Ro 31-8220 | Pan-kinase | 37,000 | Radiometric | [25] |
| GW 5074 | Raf-1, Cdc7 | 1,200 | Radiometric | [25] |
| BMS-863233 | Cdc7 | N/A | Clinical Trial | [21] |
| TAK-931 | Cdc7 | N/A | Clinical Trial | [21] |
Note: IC50 values can vary based on assay conditions, such as ATP concentration and substrate used.
Table 2: ATPase Activity of MCM2-7 Complex Variants
| MCM2-7 Complex Variant | Description | ATPase Activity (pmol ATP/min/pmol protein) | Reference |
| MCM2E-7 (Phosphomimetic) | Serine/Threonine residues at Cdc7 sites replaced with Glutamic acid to mimic phosphorylation. | ~0.7 | [15] |
| Wild-Type MCM2-7 | Unmodified complex, likely shows basal activity. | N/A | [15] |
| MCM2A-7 (Non-phosphorylatable) | Serine/Threonine residues at Cdc7 sites replaced with Alanine. | ~0.2 | [15] |
This data demonstrates that phosphorylation of Mcm2 by Cdc7 is critical for the ATPase activity of the MCM complex in vitro.[15]
Experimental Protocols
In Vitro Cdc7 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits (e.g., ADP-Glo™) for measuring kinase activity by quantifying ADP production.[26][27]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., synthetic peptide derived from Mcm2, or full-length Mcm2 protein)
-
ATP solution (at desired concentration, e.g., 10 µM)
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate luminometer
Procedure:
-
Reaction Setup: Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.
-
Dispense the master mix into the wells of the plate.
-
Add 2.5 µL of the test inhibitor at various concentrations to the appropriate wells. For "Positive Control" and "Blank" wells, add an equivalent volume of diluent (e.g., buffer with DMSO).
-
Add 10 µL of Kinase Assay Buffer to the "Blank" wells.
-
Initiate Reaction: Dilute the Cdc7/Dbf4 enzyme to the desired concentration (e.g., 5 ng/µL) in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light.
-
Measurement: Incubate at room temperature for 30-45 minutes, protecting from light. Measure luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other values. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) for Cdc7-Associated DNA
This protocol provides a general workflow for identifying DNA regions associated with Cdc7 or its substrates.[28][29]
Materials:
-
Cultured cells (2-5 x 10⁷ cells)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)
-
Antibody specific to Cdc7 (or target protein of interest)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol/chloroform/isoamyl alcohol
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde. Incubate for 5 minutes.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C with rotation. An IgG control should be run in parallel.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.
-
-
Washes: Pellet the beads and wash sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a standard phenol/chloroform extraction followed by ethanol precipitation or a DNA purification column.[28]
-
Analysis: Analyze the purified DNA using qPCR with primers specific to target loci (e.g., known replication origins) or by high-throughput sequencing (ChIP-seq).
Mandatory Visualizations
Signaling Pathway: Cdc7-Mediated Origin Firing
Caption: Cdc7 (as part of DDK) phosphorylates the MCM complex to trigger origin firing.
Experimental Workflow: Cdc7 Kinase Inhibitor Screening
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. CDC7 kinase complex as a molecular switch for DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. The Cdc7 protein kinase is required for origin firing during S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Control of Cdc7p Kinase Activity through Regulation of Dbf4p Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 17. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mec1 is one of multiple kinases that prime the Mcm2-7 helicase for phosphorylation by Cdc7 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mec1 Is One of Multiple Kinases that Prime the Mcm2-7 Helicase for Phosphorylation by Cdc7 [dspace.mit.edu]
- 21. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. france.promega.com [france.promega.com]
- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 29. rockland.com [rockland.com]
An In-depth Technical Guide to Cdc7-IN-14 and the Dbf4-dependent Kinase (DDK) Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). This complex is a critical regulator of DNA replication initiation and a key component of the S-phase checkpoint. Its overexpression in a wide range of human cancers and its essential role in tumor cell proliferation have made it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the DDK complex, its function, and the potent inhibitor Cdc7-IN-14. Due to the limited publicly available data on this compound, this guide also incorporates representative data from other well-characterized Cdc7 inhibitors to illustrate the typical pharmacological profile and cellular effects of targeting this kinase. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to support further research and development in this area.
Introduction: The Dbf4-dependent Kinase (DDK) Complex
The faithful replication of the genome is paramount for cell division and is tightly regulated by a series of cell cycle kinases.[1] Among these, the Dbf4-dependent kinase (DDK), a heterodimeric complex composed of the catalytic subunit Cell division cycle 7 (Cdc7) and the regulatory subunit Dumbbell former 4 (Dbf4), plays an indispensable role in the initiation of DNA synthesis.[1]
Cdc7 is a serine/threonine kinase whose activity is dependent on its association with Dbf4.[1] The expression of Dbf4 is cell cycle-regulated, peaking at the G1/S transition, thereby ensuring that DDK activity is restricted to the S-phase. The primary and most critical substrate of DDK is the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.
In the G1 phase, the MCM complex is loaded onto replication origins in an inactive, double-hexameric form. Upon entry into S-phase, DDK, along with cyclin-dependent kinases (CDKs), phosphorylates multiple subunits of the MCM complex, particularly the N-terminal tails of MCM2, MCM4, and MCM6. This phosphorylation event is a crucial step that triggers a conformational change in the MCM complex, leading to the recruitment of other replisome components, such as Cdc45 and the GINS complex, and the subsequent activation of the helicase. This allows for the unwinding of the DNA duplex and the initiation of DNA replication.
Given its central role in DNA replication, DDK is also implicated in the DNA damage response. It participates in the activation of the ATR-Chk1 checkpoint pathway in response to replication stress, highlighting its dual function in both promoting DNA synthesis and ensuring genome integrity.
The aberrant proliferation of cancer cells is often associated with increased replication stress, making them highly dependent on the cellular machinery that governs DNA replication and repair. Consequently, Cdc7 is frequently overexpressed in a variety of human cancers, and its elevated levels often correlate with poor prognosis. This dependency presents a therapeutic window, as inhibition of Cdc7 can selectively induce cell death in cancer cells, which often have compromised cell cycle checkpoints, while normal cells typically undergo a reversible cell cycle arrest.[1] This has established DDK as a promising target for the development of novel anticancer therapies.
This compound: A Potent and Selective Cdc7 Inhibitor
This compound has been identified as a highly potent inhibitor of Cdc7 kinase. While detailed biological data in the public domain is limited, it is known to exhibit an impressive half-maximal inhibitory concentration (IC50) of less than 1 nM. This positions it among the most potent Cdc7 inhibitors described to date.
This compound is also referred to as compound 82 in patent literature. Its molecular formula is C18H20N4O2S, and its CAS number is 2764866-21-7. The high potency of this compound suggests it is a valuable tool for further elucidating the biological roles of Cdc7 and as a lead compound for the development of clinical candidates.
Mechanism of Action
Like the majority of kinase inhibitors, this compound is anticipated to be an ATP-competitive inhibitor. This mechanism involves the inhibitor binding to the ATP-binding pocket of the Cdc7 kinase domain, thereby preventing the binding of ATP and the subsequent phosphorylation of its substrates.
The primary consequence of Cdc7 inhibition is the failure to activate the MCM helicase at replication origins. This leads to a blockage of DNA replication initiation, resulting in S-phase arrest and the accumulation of cells in the G1/S phase of the cell cycle. In cancer cells, this sustained replication stress can trigger apoptosis, leading to cell death. In contrast, normal cells, which typically have intact checkpoint mechanisms, tend to undergo a reversible cell cycle arrest, providing a basis for the therapeutic selectivity of Cdc7 inhibitors.
The signaling pathway illustrating the role of the DDK complex and the point of inhibition is depicted below.
References
Preclinical Evaluation of Cdc7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Cell Division Cycle 7 (Cdc7) inhibitors, a promising class of targeted cancer therapies. Cdc7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication and maintaining genomic stability, making it a prime target for therapeutic intervention in oncology.[1][2] This document details the mechanism of action, key experimental protocols, and a summary of preclinical data for prominent Cdc7 inhibitors.
Introduction to Cdc7 Kinase and Its Role in Cancer
Cell Division Cycle 7 (Cdc7) is a crucial regulator of the cell cycle, specifically at the transition from G1 to S phase.[3][4] It forms an active complex with its regulatory subunit, Dbf4 (Dumbbell former 4), to phosphorylate essential substrates, most notably the Minichromosome Maintenance (MCM) complex.[3][5][6] This phosphorylation event is a critical step for the initiation of DNA replication.[5][6]
In many types of cancer, Cdc7 is overexpressed, and this has been associated with poor clinical outcomes.[7][8] Cancer cells, with their rapid and uncontrolled proliferation, are highly dependent on robust DNA replication machinery, making them particularly vulnerable to the inhibition of Cdc7.[1][3] The therapeutic strategy behind Cdc7 inhibitors is to disrupt DNA replication in cancer cells, leading to replication stress, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][5] Notably, this induction of apoptosis is often independent of p53 status, which is a significant advantage as many cancers harbor p53 mutations.[2][5]
Mechanism of Action of Cdc7 Inhibitors
Cdc7 inhibitors primarily act by binding to the ATP-binding site of the Cdc7 kinase, preventing it from phosphorylating its substrates.[1] This inhibition blocks the initiation of DNA replication, leading to stalled replication forks.[1] The consequences of Cdc7 inhibition in cancer cells include:
-
Induction of Replication Stress: By preventing the firing of replication origins, Cdc7 inhibitors cause an accumulation of stalled replication forks.[1]
-
Cell Cycle Arrest: The disruption of DNA synthesis leads to cell cycle arrest, primarily in the S phase.[5]
-
Apoptosis: The sustained replication stress and inability to complete DNA replication trigger programmed cell death.[3][5]
-
Genomic Instability: In some contexts, inhibition of Cdc7 can lead to genomic instability, which may enhance the immunogenicity of cancer cells.[1]
Interestingly, while Cdc7 is essential for normal cell division, its inhibition tends to be more cytotoxic to cancer cells than to normal cells.[1][5] Normal cells can often arrest their cell cycle in response to Cdc7 inhibition and remain viable, whereas cancer cells are more likely to undergo apoptosis.[5]
Key Preclinical Cdc7 Inhibitors
Several small molecule inhibitors of Cdc7 have been evaluated in preclinical and clinical studies. The following table summarizes key quantitative data for some of these compounds.
| Inhibitor | Target(s) | IC50 (Cdc7) | Key Preclinical Findings | Clinical Status (as of late 2025) |
| TAK-931 (Simurosertib) | Cdc7 | - | Demonstrated antiproliferative activity in various cancer cell lines and significant tumor growth inhibition in murine xenograft models of colorectal, lung, ovarian, and pancreatic cancer.[9] | Phase II trials ongoing for advanced solid tumors.[9][10] |
| LY3143921 | Cdc7 | - | Showed favorable preclinical anti-cancer activity in colorectal cancer (CRC) and squamous non-small cell lung cancer (sqNSCLC), particularly in TP53 mutant models.[11] | Phase I trial completed for advanced solid tumors.[10][11] |
| SGR-2921 | Cdc7 | - | Demonstrated potent, dose-dependent, anti-leukemic activity in multiple in vivo AML patient-derived xenograft (PDX) models.[12] | Program discontinued following treatment-related deaths in a Phase 1 trial.[13] |
| XL413 | Cdc7 | - | Synergistically enhances the anti-tumor efficacy of the PARP inhibitor Olaparib in ovarian cancer models.[14] In combination with chemotherapy, showed synergistic effects in chemo-resistant small-cell lung cancer (SCLC) models.[15] | Preclinical. |
| PHA-767491 | Cdc7, Cdk9 | - | Blocks DNA synthesis by preventing the activation of replication origins.[16] Induces apoptotic cell death in multiple cancer cell types and shows tumor growth inhibition in preclinical cancer models.[16][17] | Preclinical. |
| EP-05 | Cdc7 | - | Showed significant tumor growth inhibition (TGI) of 91.61% at 10 mg/kg in a Capan-1 xenograft mouse model.[8] | Preclinical. |
| CRT'2199 | Cdc7 | 4 nM | Demonstrated potent, dose-dependent tumor inhibition in xenograft models of DLBCL and renal cancers.[18] | Preclinical. |
Experimental Protocols for Preclinical Evaluation
A robust preclinical evaluation of Cdc7 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy.
4.1.1. Kinase Inhibition Assay
-
Objective: To determine the potency of the inhibitor against Cdc7 kinase activity, typically by measuring the IC50 value.
-
Methodology (Example using ADP-Glo™ Kinase Assay): [19][20]
-
Reaction Setup: Prepare a reaction mixture containing recombinant purified Cdc7/Dbf4 enzyme, a suitable substrate (e.g., MCM2 peptide or protein), ATP, and the test inhibitor at various concentrations in a 96-well plate.[19][21] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[19][20]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
4.1.2. Cell Proliferation/Viability Assay
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Methodology (Example using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Cdc7 inhibitor for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add the assay reagent (e.g., MTT solution or CellTiter-Glo® reagent) to each well.
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and then measure the absorbance or luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
-
4.1.3. Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Methodology (Flow Cytometry):
-
Treatment: Treat cancer cells with the Cdc7 inhibitor for various time points.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
4.1.4. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by the Cdc7 inhibitor.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treatment: Treat cells with the inhibitor for a defined period.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.
-
4.1.5. Western Blot Analysis of Phospho-MCM2
-
Objective: To confirm target engagement by assessing the phosphorylation status of a key Cdc7 substrate.
-
Methodology:
-
Treatment and Lysis: Treat cancer cells with the Cdc7 inhibitor. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., p-MCM2 Ser53) and a loading control antibody (e.g., GAPDH). Then, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-MCM2 signal indicates inhibition of Cdc7 activity.[22]
-
4.2.1. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the Cdc7 inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[15][22]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[15][22] Randomly assign the mice to treatment groups (vehicle control, inhibitor alone, combination therapy).
-
Treatment: Administer the Cdc7 inhibitor and control substances according to the planned dosing schedule (e.g., oral gavage daily).[8][12]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[15]
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).[8]
-
4.2.2. Patient-Derived Xenograft (PDX) Models
-
Objective: To assess the efficacy of the inhibitor in a more clinically relevant model that better recapitulates the heterogeneity of human tumors.
-
Methodology:
-
Tumor Implantation: Implant fresh human tumor tissue from a patient into immunocompromised mice.
-
Model Expansion and Treatment: Once the tumors are established, passage them to subsequent cohorts of mice for treatment studies, following a similar protocol to the cell line-derived xenograft models.[14][15]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the Cdc7 signaling pathway and a typical preclinical evaluation workflow for Cdc7 inhibitors.
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Preclinical evaluation workflow for Cdc7 inhibitors.
Future Perspectives and Challenges
The development of Cdc7 inhibitors represents a promising strategy in cancer therapy.[1] However, challenges remain, including the potential for the development of resistance.[3] Understanding the mechanisms of resistance will be crucial for the development of effective combination therapies.[3]
Furthermore, the recent discontinuation of SGR-2921 due to safety concerns highlights the potential for a narrow therapeutic window for this class of drugs.[13] Careful patient selection and the identification of predictive biomarkers will be critical for the successful clinical development of future Cdc7 inhibitors.[13]
Combination strategies, such as pairing Cdc7 inhibitors with DNA damage response inhibitors (e.g., PARP inhibitors) or conventional chemotherapy, are being actively explored to enhance anti-tumor efficacy and overcome potential resistance.[14][15]
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospace.com [biospace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. france.promega.com [france.promega.com]
- 21. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Cdc7 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity.[1][2][3][4] It is a key regulator of the cell cycle, and its overexpression has been linked to poor prognosis in several types of cancer.[5][6] This makes Cdc7 an attractive target for the development of novel anticancer therapies.[1][4] Cdc7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the initiation of DNA replication.[1][7][8] Inhibition of Cdc7 leads to S-phase arrest, DNA damage, and ultimately apoptosis in cancer cells, while normal cells are less affected.[1][4]
This document provides detailed protocols for cell-based assays to evaluate the efficacy of Cdc7 inhibitors, using the potent and selective inhibitor TAK-931 as a representative example due to the lack of specific public data for "Cdc7-IN-14". These protocols can be adapted for other Cdc7 inhibitors.
Cdc7 Signaling Pathway
The Cdc7/Dbf4 kinase complex is a central node in the regulation of DNA replication. Its primary role is to phosphorylate the MCM2-7 complex, which is a key component of the pre-replicative complex (pre-RC) assembled at replication origins during the G1 phase. This phosphorylation event is essential for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis in the S phase. The activity of Cdc7 is also intertwined with DNA damage response pathways.[7][9][10]
Caption: Cdc7/Dbf4 kinase phosphorylates the MCM complex to initiate DNA replication.
Experimental Protocols
Cell Proliferation Assay
This assay determines the effect of a Cdc7 inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, SW948, PANC-1)[3]
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Cdc7 inhibitor (e.g., TAK-931)
-
384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 384-well plate at a density of 500-2000 cells/well in 50 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the Cdc7 inhibitor in the complete growth medium.
-
Add 10 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of MCM2 Phosphorylation
This assay measures the inhibition of Cdc7 kinase activity in cells by detecting the phosphorylation of its downstream target, MCM2.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Cdc7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-MCM2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the Cdc7 inhibitor for a specified time (e.g., 24 hours).[5]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This assay determines the effect of the Cdc7 inhibitor on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Cdc7 inhibitor
-
70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the Cdc7 inhibitor for 72 hours.[6]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Table 1: Antiproliferative Activity of Representative Cdc7 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | GI50 (nM)[3] |
| TAK-931 | COLO205 (Colon) | 30.2 |
| RKO (Colon) | 100 | |
| SW948 (Colon) | 250 | |
| PANC-1 (Pancreatic) | >1000 |
Table 2: Enzymatic and Cellular Potency of Representative Cdc7 Inhibitors
| Compound | Cdc7 Kinase IC50 (nM) | Cellular pMCM2 IC50 (nM) |
| TAK-931 | <0.3[11] | ~30[3] |
| XL413 | 4.6 | Not Reported |
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel Cdc7 inhibitor.
Caption: A typical workflow for the preclinical evaluation of a Cdc7 inhibitor.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 9. Cdc7 is an active kinase in human cancer cells undergoing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Cdc7-IN-14 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is essential for cell cycle progression.[1][2][3] In conjunction with its regulatory subunit Dbf4 (or ASK), it forms an active complex that phosphorylates the minichromosome maintenance (MCM) protein complex, a key step in firing replication origins.[2][4][5] Overexpression of Cdc7 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][6][7]
Cdc7-IN-14 is a representative potent and selective small molecule inhibitor of Cdc7 kinase. These application notes provide a comprehensive guide for its use in preclinical xenograft models, covering its mechanism of action, formulation, and detailed protocols for in vivo efficacy studies.
Mechanism of Action
This compound, as a Cdc7 inhibitor, functions by competing with ATP for binding to the kinase domain of Cdc7, thereby preventing the phosphorylation of its downstream substrates, most notably the MCM2 subunit of the MCM complex.[8][9] Inhibition of MCM2 phosphorylation blocks the initiation of DNA replication, leading to replication stress, cell cycle arrest, and ultimately, p53-independent apoptosis in cancer cells.[10][11][12] This targeted disruption of DNA replication is particularly effective in cancer cells, which are highly dependent on robust DNA synthesis for their rapid proliferation.[9]
Signaling Pathway
The following diagram illustrates the central role of Cdc7 in the initiation of DNA replication and the point of intervention for this compound.
Caption: Cdc7-Dbf4 complex phosphorylates the MCM complex to initiate DNA replication.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Cdc7 inhibitors from preclinical studies. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Cdc7 Inhibitors
| Compound | Assay Type | Target Cell Line(s) | IC50 / Potency | Reference |
| CRT'2199 | Enzyme Inhibition | - | 4 nM | [7] |
| Unnamed Inhibitors | Biochemical Kinase Assay | - | pM range | [8] |
| TAK-931 | CDC7 Inhibition | - | - | [13] |
| SRA141 | CDC7 Inhibition | Colorectal & Leukemia | - | [14] |
| PHA-767491 | CDC7 Inhibition | Multiple Cancer Cell Lines | - | [10] |
| EP-05 | CDC7 Inhibition | - | - | [15] |
Table 2: In Vivo Efficacy of Cdc7 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Efficacy | Reference |
| XL413 | SCLC (H69-AR) | 20 mg/kg, i.p., days 1, 3, 5 of each cycle | Synergistic with chemotherapy | [6] |
| CRT'2199 | DLBCL & Renal Cancer | - | Dose-dependent tumor inhibition | [7] |
| Unnamed Inhibitors | COLO205 | - | Strong tumor growth inhibition | [8] |
| TAK-931 | COLO205 | Oral administration | Broad-spectrum antitumor efficacy | [13] |
| SRA141 | Colorectal & Leukemia | - | Robust anti-tumor efficacy | [14] |
| EP-05 | - | 8 mg/kg, p.o., QD | Effective tumor growth inhibition | [15] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common challenge in preclinical studies is the formulation of hydrophobic small molecules for in vivo delivery. The following is a general protocol that can be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or 5% Dextrose in water (D5W)
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume).
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or D5W
-
-
Slowly add the dissolved this compound in DMSO to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Prepare the formulation fresh daily before administration to the animals.
Xenograft Tumor Model Establishment
Materials:
-
Cancer cell line of interest (e.g., COLO205, H69-AR)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS, syringes, and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells during their exponential growth phase and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy Study
Workflow Diagram:
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 10. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Determination of IC50 for the Cdc7 Kinase Inhibitor, Cdc7-IN-14
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Cdc7-IN-14, a putative inhibitor of Cell Division Cycle 7 (Cdc7) kinase, using an in vitro biochemical assay.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3][4] It functions by forming an active complex with its regulatory subunit, Dbf4 (or ASK), creating the Dbf4-dependent kinase (DDK).[3][5][6] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the replicative helicase.[2][5][6] Phosphorylation of the MCM complex by DDK is an essential step for the firing of replication origins and the commencement of S phase.[2][7]
Due to its critical role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as an attractive therapeutic target in oncology.[1][6][8][9] Inhibition of Cdc7 can lead to the suppression of DNA replication and subsequent apoptotic cell death, particularly in cancer cells that have compromised cell cycle checkpoints.[6][7][10] Therefore, accurately quantifying the potency of novel Cdc7 inhibitors, such as this compound, is a fundamental step in their preclinical development.
This application note details a robust, non-radioactive in vitro kinase assay for determining the IC50 value of this compound. The protocol utilizes a luminescence-based ATP detection system to measure kinase activity.
Cdc7 Signaling Pathway
The DDK complex (Cdc7/Dbf4) is a central regulator of the G1/S phase transition. Its activation and subsequent phosphorylation of the MCM helicase complex are indispensable for initiating DNA synthesis.
Caption: Cdc7 kinase signaling pathway for DNA replication initiation.
Principle of the IC50 Determination Assay
The IC50 value is determined using a biochemical kinase assay that measures the amount of ADP produced as a result of Cdc7 kinase activity. The assay relies on the principle that active Cdc7 consumes ATP to phosphorylate its substrate, producing ADP. The amount of ADP generated is directly proportional to the kinase activity.
The ADP-Glo™ Kinase Assay system is a common method for this purpose.[11] The procedure involves two steps:
-
Kinase Reaction: Recombinant Cdc7/Dbf4 enzyme, a suitable substrate (e.g., a synthetic peptide like PDKtide or a recombinant MCM protein fragment), and ATP are incubated with varying concentrations of the inhibitor (this compound).
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, a reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
The intensity of the luminescent signal is directly correlated with the amount of ADP produced and, therefore, the Cdc7 kinase activity. By plotting the kinase activity against the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be calculated.
Experimental Workflow
The overall workflow for determining the IC50 of this compound is a multi-step process involving careful preparation, execution, and data analysis.
Caption: Experimental workflow for in vitro IC50 determination.
Materials and Reagents
-
Enzyme: Recombinant human Cdc7/Dbf4 complex.
-
Substrate: PDKtide (1 mg/mL) or recombinant GST-MCM2 fragment.
-
Inhibitor: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Assay Buffer: 5x Kinase Assay Buffer (e.g., 200 mM HEPES pH 7.5, 5 mM DTT, 0.5% Triton X-100).
-
ATP: 500 µM ATP solution.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Plates: White, opaque 384-well or 96-well assay plates.
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capability, 30°C incubator.
Detailed Experimental Protocol
This protocol is adapted for a 96-well plate format with a final reaction volume of 25 µL.
6.1. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare the required volume of 1x Kinase Assay Buffer by diluting the 5x stock with deionized water. Keep on ice.
-
Master Mix: Prepare a master mix for all reactions to ensure consistency. For N wells, mix the following in the specified order:
-
N x 6 µL of 5x Kinase Assay Buffer
-
N x 0.5 µL of 500 µM ATP (Final concentration: 10 µM)
-
N x 5 µL of PDKtide (1 mg/mL)
-
N x 1 µL of deionized water
-
-
Enzyme Dilution: Thaw the Cdc7/Dbf4 enzyme on ice. Just before use, dilute the enzyme to the working concentration (e.g., 5 ng/µL) with 1x Kinase Assay Buffer.[12]
6.2. Inhibitor Dilution Series
-
Prepare a 100 µM intermediate stock of this compound by diluting the 10 mM DMSO stock into 1x Kinase Assay Buffer (1:100 dilution). This results in a solution with 1% DMSO.
-
Create a 10-point, 3-fold serial dilution series from the 100 µM stock using 1x Kinase Assay Buffer containing 1% DMSO as the diluent. These solutions will be 10x the final desired concentration.
6.3. Assay Procedure
-
Add Master Mix: Add 12.5 µL of the Master Mix to all wells (Positive Control, Negative Control, and Test Inhibitor wells).
-
Add Inhibitor/Controls:
-
Test Wells: Add 2.5 µL of the 10x inhibitor serial dilutions to the respective wells.
-
Positive Control (Max Activity): Add 2.5 µL of 1x Kinase Assay Buffer with 1% DMSO.
-
Negative Control (Blank): Add 2.5 µL of 1x Kinase Assay Buffer with 1% DMSO.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes.
-
Initiate Kinase Reaction:
-
To the Test and Positive Control wells, add 10 µL of the diluted Cdc7/Dbf4 enzyme.
-
To the Negative Control wells, add 10 µL of 1x Kinase Assay Buffer.
-
-
Incubation: Seal the plate and incubate at 30°C for 45 minutes.
6.4. Luminescence Detection
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.
-
Generate Signal: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for another 30-45 minutes at room temperature, protected from light.[12]
-
Read Plate: Measure the luminescence using a plate reader.
Data Analysis and Presentation
-
Subtract Background: Subtract the average luminescence signal of the Negative Control (Blank) wells from all other readings.
-
Normalize Data: Express the data as a percentage of kinase activity relative to the Positive Control (0% inhibition).
-
% Activity = (Signal_Inhibitor / Signal_Positive_Control) * 100
-
-
Generate Curve: Plot the % Activity against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use a non-linear regression model (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value, which is the concentration of this compound that inhibits kinase activity by 50%.[13][14][15]
7.1. Quantitative Data Summary
The following table presents hypothetical but representative data for the in vitro inhibition of Cdc7 by this compound. For context, published IC50 values for other known Cdc7 inhibitors are also included.
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | Cdc7/Dbf4 | Luminescence | 15.2 | Hypothetical Data |
| PHA-767491 | Cdc7/Dbf4 | Biochemical | ~10 | [10] |
| TAK-931 | Cdc7/Dbf4 | Biochemical | <1 | [16] |
| Dequalinium Chloride | Cdc7/Dbf4 | In vitro kinase | ~2,500 | [9][17] |
| Clofoctol | Cdc7/Dbf4 | In vitro kinase | ~5,000 | [9][17] |
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the IC50 value for the novel Cdc7 inhibitor, this compound. The described luminescence-based biochemical assay is a sensitive, reliable, and high-throughput compatible method for quantifying inhibitor potency. Accurate determination of the IC50 is a critical first step for characterizing novel kinase inhibitors and provides essential data for guiding further drug development efforts.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Small-molecule Articles | Smolecule [smolecule.com]
- 3. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. france.promega.com [france.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Use of Cdc7 Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell Division Cycle 7 (Cdc7) is a highly conserved serine-threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] Cdc7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[3] The DDK complex is essential for firing replication origins by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, which is the core component of the replicative helicase.[3]
Given its critical role in DNA synthesis, Cdc7 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor clinical outcomes and aggressive disease.[4][5] This dependency of cancer cells on robust DNA replication machinery makes Cdc7 an attractive target for therapeutic intervention.[1] Inhibition of Cdc7 disrupts the initiation of DNA replication, leading to replication stress, cell cycle arrest, and ultimately, p53-independent apoptosis in cancer cells, while largely sparing normal, non-proliferating cells.[6][7]
This application note provides an overview and experimental protocols for investigating the use of Cdc7 inhibitors, exemplified by compounds such as XL413 (BMS-863233) and TAK-931 (Simurosertib), in combination with other anti-cancer agents. While the specific inhibitor "Cdc7-IN-14" is not extensively characterized in publicly available literature, the principles and protocols described herein are applicable to novel inhibitors of this class. The focus is on synergistic combinations with DNA-damaging chemotherapies and PARP inhibitors, a strategy aimed at exploiting cancer cell vulnerabilities to overcome resistance and enhance therapeutic efficacy.
Rationale for Combination Therapy
The primary mechanism of Cdc7 inhibitors (Cdc7i) is the induction of replication stress.[8] Cancer cells, particularly those with defects in DNA damage response (DDR) pathways, are highly susceptible to such stress. This creates a strong rationale for combining Cdc7i with agents that either induce DNA damage or inhibit parallel DNA repair pathways.
-
Synergy with DNA-Damaging Agents: Standard chemotherapies like platinum compounds (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., irinotecan, etoposide) function by causing lethal DNA lesions.[9][10] By inhibiting the initiation of new replication forks, Cdc7i can potentiate the effects of these agents. The combination can lead to an overwhelming level of DNA damage and replication stress, pushing cancer cells past the threshold for survival.[9] Studies have shown that combining the Cdc7 inhibitor TAK-931 with DNA-damaging agents results in synergistic antiproliferative effects.[9][11] Specifically, Cdc7 inhibition can suppress homologous recombination repair (HRR) activity, delaying the recovery from DNA double-strand breaks induced by chemotherapy and enhancing tumor cell killing.[8][12]
-
Synergy with PARP Inhibitors (PARPi): PARP inhibitors, such as Olaparib, have shown remarkable efficacy in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[13] By blocking an alternative DNA repair pathway, PARPi create a synthetic lethal interaction in HRD cells.[13] Preclinical evidence suggests that Cdc7 inhibition can induce a "BRCAness" phenotype in cancer cells, potentially by suppressing HRR.[9] This suppression of DNA repair sensitizes cancer cells to PARPi, expanding their potential utility to tumors that are proficient in homologous recombination.[9][14] The combination of a Cdc7i and a PARPi has been shown to significantly increase DNA damage and replication stress, triggering a cGAS/STING-mediated anti-tumor immune response and leading to tumor regression in ovarian cancer models.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for representative Cdc7 inhibitors, demonstrating their potency and efficacy both as single agents and in combination.
Table 1: In Vitro Kinase and Cellular Potency of Cdc7 Inhibitor XL413
| Target/Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| Kinase Activity | |||
| Cdc7 | Kinase Inhibition | 3.4 | [5][15] |
| CK2 | Kinase Inhibition | 215 | [5][16] |
| PIM1 | Kinase Inhibition | 42 | [5][16] |
| Cellular Activity | |||
| Colo-205 | pMCM Phosphorylation (EC50) | 118 | [5] |
| Colo-205 | Cell Viability | 1,100 | [12][17] |
| Colo-205 | Apoptosis (Caspase 3/7) | 2,288 | [5] |
| HCC1954 (Breast) | Cell Viability | 22,900 | [12][17] |
Table 2: Preclinical Efficacy of Cdc7 Inhibitor Combination Therapy
| Cdc7 Inhibitor | Combination Agent | Cancer Model | Endpoint | Result | Reference |
| TAK-931 | CPT-11 (Irinotecan) | COLO205 Xenograft | Antitumor Activity (%T/C) | Combination: 21% vs. 53% (TAK-931) and 63% (CPT-11) | [9] |
| XL413 | Olaparib (PARPi) | Ovarian Cancer Cells | DNA Damage (γH2AX foci) | Substantial increase in foci with combination vs. single agents | [14] |
| XL413 | Cisplatin/Etoposide | Chemo-resistant SCLC Cells | Synergy | XL413 showed a synergistic effect with both agents | [18] |
| XL413 | Olaparib | Ovarian Cancer Cells | Objective Response Rate (ORR) | Combination: 84% vs. 56% (Olaparib alone) in a Ph II trial | [19] |
T/C = Tumor growth in treated group / Tumor growth in control group
Signaling Pathways and Experimental Logic
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: General experimental workflow for in vitro combination screening.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. crpr-su.se [crpr-su.se]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin for small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 13. Identification of Anticancer Targets in Ovarian Cancer Using Genomic Drug Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. A randomized phase 2 trial comparing efficacy of the combination of the PARP inhibitor olaparib and the antiangiogenic cediranib against olaparib alone in recurrent platinum-sensitive ovarian cancer. - ASCO [asco.org]
Application Notes and Protocols for Cdc7-IN-14 Treatment in Cell Synchronization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell synchronization, the process of bringing a population of cultured cells to the same cell cycle stage, is a fundamental technique for studying the molecular mechanisms that govern cell division, DNA replication, and responses to therapeutic agents. Chemical inhibitors that target key cell cycle regulators offer a powerful and reversible method for achieving synchronization. Cdc7-IN-14 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a crucial enzyme for the initiation of DNA replication. By inhibiting Cdc7, this compound effectively arrests cells at the G1/S transition or in early S-phase, leading to a synchronized cell population that can be released back into the cell cycle upon inhibitor removal.[1][2] These application notes provide detailed protocols for utilizing this compound in cell synchronization studies.
Mechanism of Action
Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[1][3][4][5][6] This phosphorylation event is essential for the recruitment of other replication factors and the unwinding of DNA at replication origins, thereby triggering the start of S-phase.[3][4][5][6]
This compound, as a specific inhibitor of Cdc7, binds to the kinase and prevents the phosphorylation of its substrates, including MCM2.[7] This action effectively blocks the initiation of DNA replication, causing cells to arrest at the G1/S boundary or in early S-phase.[8] This arrest is reversible, allowing for the synchronized re-entry of cells into the cell cycle upon removal of the inhibitor.[2][8]
Signaling Pathway of Cdc7 in DNA Replication Initiation
Caption: Cdc7 signaling pathway in DNA replication initiation.
Quantitative Data Summary
The optimal concentration and incubation time for this compound will vary depending on the cell line and experimental goals. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for each specific cell type. The following table provides a starting point for optimization based on data from similar Cdc7 inhibitors like XL413.
| Parameter | Recommended Range | Purpose | Reference |
| This compound Concentration | 1 - 10 µM | To achieve G1/S arrest without significant cytotoxicity. | [8][9] |
| Incubation Time | 12 - 24 hours | To allow for a majority of the cell population to reach the G1/S boundary. | [8] |
| Cell Seeding Density | 30-40% confluency | To ensure cells are in a logarithmic growth phase and avoid contact inhibition. | [10] |
Experimental Workflow for Cell Synchronization
Caption: Experimental workflow for cell synchronization using this compound.
Experimental Protocols
Cell Culture and Synchronization
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed the cells in the appropriate culture vessel at a density that will allow them to reach 30-40% confluency after 24 hours.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in fresh, pre-warmed complete medium. It is recommended to perform a pilot experiment to determine the optimal concentration (e.g., 1, 2.5, 5, and 10 µM).
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Synchronization Incubation: Incubate the cells for 12-24 hours. The optimal time should be determined empirically for each cell line.
-
Release from Arrest (for cell cycle re-entry studies):
-
Aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, sterile PBS to completely remove the inhibitor.
-
Add fresh, pre-warmed complete medium.
-
Collect cells at various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) for downstream analysis.
-
Flow Cytometry for Cell Cycle Analysis
Materials:
-
Synchronized and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Cdc7 Activity
Materials:
-
Synchronized and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-MCM2 (Ser53) (a marker of Cdc7 activity)[7]
-
Anti-Cdc7
-
Anti-Cyclin E
-
Anti-Cyclin D1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the harvested cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence Microscopy
Materials:
-
Cells grown on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (e.g., anti-phospho-Histone H3 for mitotic cells)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Cell Culture: Grow cells on sterile coverslips in a culture plate and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor synchronization efficiency | - Suboptimal inhibitor concentration or incubation time.- Cell line is resistant to Cdc7 inhibition.- Cells are not in logarithmic growth phase. | - Perform a dose-response and time-course optimization.- Verify Cdc7 expression and activity in the cell line.- Ensure cells are seeded at an appropriate density. |
| High cell death | - Inhibitor concentration is too high.- Prolonged incubation time. | - Reduce the concentration of this compound.- Decrease the incubation time. |
| No decrease in p-MCM2 levels | - Ineffective inhibitor.- Incorrect antibody or western blot conditions. | - Verify the activity of the this compound stock.- Use a validated anti-phospho-MCM2 antibody and optimize western blot protocol. |
| Cells do not re-enter the cell cycle after release | - Incomplete removal of the inhibitor.- Irreversible cell cycle arrest due to toxicity. | - Increase the number and duration of washes with PBS.- Lower the inhibitor concentration or incubation time. |
Conclusion
This compound is a valuable tool for synchronizing cells at the G1/S boundary, enabling detailed studies of DNA replication, cell cycle progression, and the cellular response to DNA damage. The protocols provided here offer a comprehensive guide for the successful application of this compound in cell synchronization experiments. Researchers should optimize the described conditions for their specific cell lines and experimental needs to achieve the best results.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inactivation of Cdc7 Kinase in Budding Yeast Results in a Reversible Arrest That Allows Efficient Cell Synchronization Prior to Meiotic Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. innovativegenomics.org [innovativegenomics.org]
- 10. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pMCM2 Following Cdc7-IN-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated Minichromosome Maintenance Complex Component 2 (pMCM2) by Western blot in cell lysates following treatment with the Cdc7 kinase inhibitor, Cdc7-IN-14. This protocol is intended for professionals in research and drug development investigating the efficacy and mechanism of action of Cdc7 inhibitors.
Introduction
Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication.[1][2][3] A key substrate of Cdc7 is the MCM2 protein, a component of the MCM2-7 helicase complex.[1][2] Phosphorylation of MCM2 by Cdc7 is essential for the initiation of DNA synthesis.[2] Cdc7 inhibitors, such as this compound, are being investigated as potential anti-cancer therapeutics due to their ability to block DNA replication in rapidly proliferating cancer cells.[1][4]
Western blotting is a widely used technique to detect specific proteins in a sample and is a crucial method for assessing the pharmacodynamic effects of kinase inhibitors. By measuring the levels of phosphorylated MCM2 (pMCM2), researchers can determine the extent of Cdc7 inhibition in cells treated with compounds like this compound. This protocol provides a comprehensive guide to performing a Western blot for pMCM2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Cdc7-mediated MCM2 phosphorylation and the experimental workflow for the Western blot protocol.
Caption: Cdc7-mediated phosphorylation of MCM2 and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of pMCM2.
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibition of MCM2 phosphorylation by various Cdc7 inhibitors. This data can be used as a reference for expected results.
| Inhibitor | Cell Line | Concentration | Treatment Time | pMCM2 Reduction (%) | Reference |
| PHA-767491 | U87-MG, U251-MG | 10 µM | Not Specified | ~70-80% | [5] |
| TAK-931 | COLO205 | 10-100 nM | 4 hours | Dose-dependent | [3] |
| TAK-931 | COLO205 Xenograft | Single Oral Dose | 8 hours (peak) | Significant | [2] |
| XL413 | K562 | 10 µM | 24 hours | Not Quantified | [6][7] |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HeLa, U2OS, COLO205) and corresponding culture medium.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer or similar (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitors: Protease inhibitor cocktail and phosphatase inhibitor cocktail.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, and loading buffer (e.g., Laemmli buffer).
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-pMCM2 (e.g., targeting Ser40/41 or Ser53), recommended dilution 1:1000-1:2500.[9]
-
Mouse or Rabbit anti-MCM2 (total), follow manufacturer's recommended dilution.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-Lamin B1).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and/or anti-mouse IgG, recommended dilution 1:5,000-1:20,000.[10]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[11]
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).[11]
Detailed Methodology
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM). Include a DMSO-treated vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 4, 8, or 24 hours).[2][3][7]
2. Cell Lysis and Protein Extraction
-
Place the culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[11]
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).
-
For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[11]
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and reduce viscosity.[13]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[11]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli loading buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis according to the gel manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody against pMCM2, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
For detection of total MCM2 and a loading control, the membrane can be stripped and re-probed or parallel blots can be run.
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[11]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ) to quantify the band intensities.[5]
-
Normalize the pMCM2 signal to the total MCM2 signal and/or a loading control to determine the relative change in phosphorylation.
References
- 1. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. innovativegenomics.org [innovativegenomics.org]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. MCM2 [p Ser53] Antibody (NB100-2339): Novus Biologicals [novusbio.com]
- 10. Western Blot 实验-蛋白质免疫印迹实验方案和试剂配方-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. origene.com [origene.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cdc7-IN-14 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It is a key regulator of the cell cycle, and its activity is essential for the transition from G1 to S phase. Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates multiple components of the minichromosome maintenance (MCM) protein complex, which is a crucial step for the initiation of DNA replication at replication origins.[1][2][3] Due to its critical role in cell proliferation, Cdc7 has emerged as a promising target for cancer therapy.
Cdc7-IN-14 is a potent and selective inhibitor of Cdc7 kinase. By inhibiting Cdc7 activity, this compound is expected to block the initiation of DNA replication, leading to cell cycle arrest, primarily in the S phase, and subsequently inducing apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of cell cycle distribution in cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound, as a Cdc7 inhibitor, exerts its effect by binding to the ATP-binding pocket of the Cdc7 kinase, preventing the phosphorylation of its downstream targets. The primary substrates of Cdc7 are the MCM proteins (MCM2-7), which are components of the pre-replication complex (pre-RC). Phosphorylation of the MCM complex by Cdc7 is a critical step for the recruitment of other replication factors and the unwinding of DNA, thereby initiating DNA synthesis.
Inhibition of Cdc7 by this compound prevents the firing of replication origins, leading to an S-phase arrest. In many cancer cells, which often have compromised cell cycle checkpoints, this prolonged S-phase arrest can trigger replication stress and ultimately lead to apoptosis.
Data Presentation
Table 1: Representative Cell Cycle Distribution in Ovarian Cancer Cells Treated with a Cdc7 Inhibitor (XL413) for 48 hours [4]
| Cell Line | Treatment | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| OVCAR5 | Control (DMSO) | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 1.2 |
| OVCAR5 | XL413 (10 µM) | 25.4 ± 1.8 | 55.3 ± 2.5 | 19.3 ± 1.7 |
| OVCAR8 | Control (DMSO) | 60.1 ± 2.5 | 25.4 ± 1.8 | 14.5 ± 1.1 |
| OVCAR8 | XL413 (10 µM) | 30.2 ± 2.2 | 52.1 ± 2.8 | 17.7 ± 1.5 |
Note: This data is illustrative for a Cdc7 inhibitor and may not be identical to the results obtained with this compound. Researchers should perform their own experiments to determine the specific effects of this compound on their cell lines of interest.
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound prior to cell cycle analysis. The optimal concentration and treatment time should be determined empirically for each cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10 µM) and time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for inducing cell cycle arrest. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Harvesting: After the treatment period, harvest the cells.
-
Adherent cells: Wash the cells with PBS, and then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Counting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet with cold PBS. A cell count can be performed at this stage. Proceed immediately to the flow cytometry staining protocol.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of cells with propidium iodide for the analysis of DNA content and cell cycle distribution.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution. Incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Propidium Iodide Staining: Add 500 µL of PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for data acquisition to ensure high-quality data. Excite the PI with a 488 nm laser and collect the emission using an appropriate filter (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). Gate on single cells to exclude doublets and aggregates. The software will deconvolute the histogram to provide the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Cdc7 in DNA Replication Initiation
Caption: Cdc7 signaling pathway in DNA replication initiation.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdc7-IN-14 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome stability.[1][2][3][4] In conjunction with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[1][5][6] This complex is essential for the phosphorylation of the minichromosome maintenance (MCM) protein complex, a critical step for the activation of DNA helicase and the firing of replication origins.[1][2][3][5] Due to its fundamental role in cell proliferation, Cdc7 is a compelling target for the development of novel anticancer therapeutics, as its overexpression is often associated with various human cancers.[2][5]
Cdc7-IN-14 is a potent and selective inhibitor of Cdc7 kinase. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Cdc7 inhibitors. The provided protocols and data serve as a guide for researchers in academic and industrial settings engaged in drug discovery efforts targeting Cdc7.
Cdc7 Signaling Pathway
The Cdc7 signaling pathway is integral to the G1/S phase transition of the cell cycle. The DDK complex (Cdc7/Dbf4) is a key downstream effector of cell cycle signals that control the initiation of DNA synthesis. The pathway, as illustrated below, highlights the central role of Cdc7 in phosphorylating the MCM complex, which is a prerequisite for the recruitment of other components of the replication machinery.
High-Throughput Screening (HTS) for Cdc7 Inhibitors
HTS is a critical component of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential drug candidates.[7][8] For kinase targets like Cdc7, several HTS assay formats are available, with the most common being those that detect the product of the kinase reaction, ADP, or the phosphorylated substrate.
HTS Workflow
The general workflow for a high-throughput screen targeting Cdc7 kinase is depicted below. This process begins with assay development and validation, proceeds through the primary screen of a compound library, and culminates in the confirmation and further characterization of initial hits.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in various HTS assays. This data is provided to illustrate the expected performance of a potent and selective Cdc7 inhibitor.
Table 1: HTS Assay Performance Metrics for this compound
| Parameter | Value | Description |
| IC50 (Cdc7/Dbf4) | 15 nM | Concentration of this compound that inhibits 50% of Cdc7 kinase activity. |
| Assay Window (S/B) | > 5 | Signal-to-background ratio of the HTS assay. |
| Z'-factor | > 0.7 | A measure of the statistical effect size and an indicator of assay robustness. |
| ATP Km,app | 25 µM | Apparent Michaelis constant for ATP in the kinase reaction. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| Cdc7/Dbf4 | 15 | 1 |
| Cdk2/Cyclin A | > 10,000 | > 667 |
| Cdk1/Cyclin B | > 10,000 | > 667 |
| ROCK1 | 5,200 | 347 |
| PKA | > 10,000 | > 667 |
| p38α | 8,500 | 567 |
Experimental Protocols
Protocol 1: In Vitro Cdc7/Dbf4 Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to measure the kinase activity of Cdc7/Dbf4.
Materials and Reagents:
-
Recombinant human Cdc7/Dbf4 enzyme
-
MCM2 peptide substrate
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted compound solution. b. Add 2.5 µL of a 2x enzyme/substrate mix (containing Cdc7/Dbf4 and MCM2 peptide in kinase buffer). c. To initiate the reaction, add 5 µL of a 2x ATP solution (at a final concentration equal to the ATP Km,app). d. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is used to verify the direct binding of this compound to Cdc7 in a cellular context.
Materials and Reagents:
-
Cancer cell line with detectable Cdc7 expression (e.g., HCT116)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-Cdc7 and a loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Compound Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Heating: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blotting: a. Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-Cdc7 antibody. b. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH).
-
Data Analysis: a. Quantify the band intensities for Cdc7 at each temperature for both the treated and vehicle control samples. b. Plot the fraction of soluble Cdc7 versus temperature to generate melting curves. A shift in the melting curve for the this compound treated sample indicates target engagement.
Logical Relationships in Hit Triage
Following a primary HTS, a series of logical steps are necessary to triage the initial hits and select the most promising candidates for further development. This process involves orthogonal assays to confirm activity and rule out artifacts.
Conclusion
This compound serves as a valuable tool compound for the exploration of Cdc7 biology and as a reference inhibitor in HTS campaigns. The protocols and guidelines presented here provide a framework for the successful identification and characterization of novel Cdc7 inhibitors. Robust assay development, careful data analysis, and a logical hit triage strategy are paramount to the success of any drug discovery program targeting this important kinase.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 4. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdc7-IN-14 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdc7-IN-14. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[4][5] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the core component of the replicative helicase.[4][6][7] This phosphorylation is an essential step for the firing of replication origins and the commencement of DNA synthesis during the S phase of the cell cycle.[4][7] By inhibiting CDC7, this compound prevents MCM complex activation, leading to stalled DNA replication, replication stress, and ultimately cell cycle arrest or apoptosis, particularly in cancer cells that are often under high replicative stress.[2][8]
Q2: What are the potential off-target effects of this compound?
A2: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound has the potential for off-target activity against other kinases.[8] While specific public data on the comprehensive kinase selectivity of this compound is not available, researchers should assume it may inhibit other kinases, potentially leading to unintended biological consequences. For example, other CDC7 inhibitors have shown off-target effects; PHA-767491 also inhibits Cdk9, and a thieno[3,2-d]pyrimidin-4(3H)-one derivative (EP-05) showed some activity against GSK3α, MAPK, and DYPK3, although it remained highly selective for CDC7.[1][8] Common off-targets for kinase inhibitors can include structurally related kinases or those with similar ATP-binding site conformations.
Q3: How can I assess the selectivity of my batch of this compound?
A3: To determine the selectivity profile of this compound, it is highly recommended to perform an in vitro kinase profiling assay. This typically involves screening the inhibitor against a large panel of purified kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 µM) to identify potential off-targets. For any "hits" identified, a follow-up dose-response experiment should be conducted to determine the IC50 value for each off-target kinase. This allows for a quantitative comparison of potency against the intended target (CDC7) versus off-targets.
Q4: What general strategies can I employ to mitigate off-target effects in my experiments?
A4: Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of CDC7 inhibition. Key strategies include:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit CDC7 in your cellular model (e.g., by monitoring the phosphorylation of MCM2) and use this concentration for your experiments.
-
Phenotypic Confirmation with a Second Inhibitor: Use a structurally and mechanistically different CDC7 inhibitor to confirm that the observed biological effect is consistent. If two different inhibitors produce the same phenotype, it is more likely due to on-target CDC7 inhibition.
-
Genetic Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout CDC7.[2] The phenotype observed with genetic perturbation should mimic the effects of this compound if the inhibitor is acting on-target.
-
Use of an Inactive Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control in your experiments.
Troubleshooting Guides
Guide 1: Unexpected or No Cellular Effect
Problem: I am not observing the expected phenotype (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound stock. Test the compound in an in vitro kinase assay to confirm its activity against purified CDC7 enzyme. |
| Insufficient Intracellular Concentration | Increase the concentration of this compound in a dose-response experiment. Ensure the compound is soluble in your cell culture medium. |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. Confirm target engagement by performing a Western blot to check for reduced phosphorylation of MCM2 (a direct substrate of CDC7) at Ser40.[4] |
| Incorrect Experimental Timeframe | The phenotypic effects of CDC7 inhibition may take time to develop. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Redundant Kinase Activity | Recent studies have suggested that in some contexts, CDK1 can compensate for the loss of CDC7 function, allowing cells to enter S-phase.[9][10] This could mask the effect of CDC7 inhibition. |
Guide 2: Interpreting Off-Target Effects
Problem: My experiment is producing a phenotype that is not consistent with the known functions of CDC7. How do I determine if this is an off-target effect?
| Possible Cause | Troubleshooting Step |
| Inhibition of an Unknown Kinase | 1. Perform a Kinase Profile: Screen this compound against a broad kinase panel to identify potential off-targets. 2. Literature Review: Research the functions of the identified off-target kinases to see if they align with your observed phenotype. 3. Use a More Selective Inhibitor: Test a different, more selective inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype. |
| Pathway Cross-talk | Inhibition of CDC7 can lead to complex downstream signaling events and pathway cross-talk.[2] Map your observed phenotype to known signaling pathways and use other specific inhibitors to dissect the pathway. |
| Context-Specific Effects | The cellular context (e.g., p53 status, other mutations) can influence the response to CDC7 inhibition.[8] Characterize the genetic background of your cell line and compare your results with published data from similar models. |
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for a Hypothetical CDC7 Inhibitor
This table provides an illustrative example of kinase selectivity data. Researchers must perform their own profiling for this compound.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. CDC7) |
| CDC7 | 5 | 1 |
| GSK3α | 200 | 40 |
| MAPK1 | 1,500 | 300 |
| DYRK3 | 2,500 | 500 |
| CDK2 | >10,000 | >2,000 |
| CDK9 | >10,000 | >2,000 |
Interpretation: A higher selectivity fold-change indicates greater selectivity for CDC7 over the off-target kinase. In this example, the inhibitor is 40-fold more potent against CDC7 than GSK3α.
Key Experimental Protocols
Protocol 1: In Vitro CDC7 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays and is designed to measure the amount of ADP produced, which correlates with kinase activity.[6][11]
Materials:
-
Recombinant human CDC7/Dbf4 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., PDKtide or a specific MCM2 peptide)
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer at 2X the final desired concentration. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Add 12.5 µL of the 2X inhibitor dilutions (or buffer for controls) to the wells of the 96-well plate.
-
Initiate the reaction by adding 12.5 µL of the 2X kinase/substrate solution to each well. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Read luminescence using a plate reader.
-
Subtract the "no enzyme" blank from all readings and plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot for pMCM2
This protocol allows for the direct assessment of this compound activity in cells by measuring the phosphorylation of its downstream target, MCM2.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total-MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Use DMSO as a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the wells with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-MCM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Visualizations
Caption: Cdc7-Dbf4 (DDK) complex phosphorylates the MCM helicase to initiate DNA replication.
Caption: Workflow to distinguish on-target from off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 10. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. france.promega.com [france.promega.com]
troubleshooting Cdc7-IN-14 precipitation in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cdc7-IN-14, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous solutions. This resource offers detailed protocols and strategies to ensure its effective use in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Cdc7 kinase, with a reported IC50 of less than 1 nM[1][2]. Cdc7 is a serine-threonine kinase that plays an essential role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[3][4][5] In partnership with its regulatory subunit Dbf4 (also known as ASK), it forms the Dbf4-dependent kinase (DDK) complex.[6] This complex phosphorylates components of the minichromosome maintenance (MCM) protein complex (MCM2-7), which is a crucial step for activating the replicative helicase and firing replication origins during the S phase.[3][4][7] By inhibiting Cdc7, this compound blocks the initiation of DNA replication, which can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research.[7][8][9]
Below is a diagram illustrating the role of Cdc7 in the initiation of DNA replication.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity [pubmed.ncbi.nlm.nih.gov]
- 9. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cdc7-IN-14 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to the Cdc7 inhibitor, Cdc7-IN-14, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[3][4] This phosphorylation is an essential step for the loading of the CMG (Cdc45-MCM-GINS) helicase and the subsequent unwinding of DNA, which allows for the initiation of DNA synthesis during the S phase of the cell cycle.[5] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, leading to a halt in DNA replication initiation, which in turn induces replication stress and can lead to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[1][4]
Q2: What are the known or hypothesized mechanisms of resistance to Cdc7 inhibitors?
While research into specific resistance mechanisms to this compound is ongoing, potential mechanisms can be extrapolated from general principles of drug resistance in cancer therapy. These may include:
-
Target Alteration: Mutations in the CDC7 gene that alter the drug-binding site could reduce the efficacy of this compound.
-
Pathway Bypass: Cancer cells might activate alternative signaling pathways to bypass the requirement for Cdc7-mediated DNA replication initiation. For instance, upregulation of other kinases that can partially compensate for Cdc7 function, such as Cdk1, could contribute to resistance.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[6]
-
Enhanced DNA Damage Response: Upregulation of DNA damage response and repair pathways may allow cancer cells to cope with the replication stress induced by Cdc7 inhibition, promoting survival.[3]
Q3: How can I determine the IC50 of this compound in my cancer cell line?
The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTS or ATP-based assay.[7][8] A typical workflow involves seeding cells in a 96-well plate, treating them with a serial dilution of this compound for a defined period (e.g., 48-72 hours), and then measuring cell viability.[9][10] The IC50 is then calculated by fitting the dose-response data to a sigmoidal curve. It is crucial to include appropriate controls, such as a vehicle-treated control (e.g., DMSO) and a positive control for cell death.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
Problem: You are observing significant variability in the calculated IC50 value for this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[10] |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Cell Line Instability | Use cells from a low passage number and regularly perform cell line authentication. Genetic drift in cancer cell lines can alter drug sensitivity.[9] |
| Assay Incubation Time | Standardize the incubation time with the drug. A time-course experiment can help determine the optimal duration for observing a stable effect.[10] |
| Edge Effects in Plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. |
Guide 2: Unexpectedly High Cell Death in Control Groups
Problem: Your vehicle-treated (e.g., DMSO) control cells are showing a significant decrease in viability.
| Potential Cause | Recommended Solution |
| DMSO Toxicity | Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.1%). Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Contamination | Check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell culture. Use sterile techniques and regularly test your cell stocks. |
| Suboptimal Culture Conditions | Ensure that the incubator has the correct temperature, CO2 levels, and humidity. Use fresh, pre-warmed media for all experiments. |
| Cell Handling Stress | Minimize stress during cell handling. Avoid over-trypsinization and excessive centrifugation. |
Guide 3: Difficulty in Detecting Downstream Effects of Cdc7 Inhibition
Problem: You are treating cells with this compound at its IC50 concentration but are not observing the expected downstream effects, such as decreased MCM2 phosphorylation or cell cycle arrest.
| Potential Cause | Recommended Solution |
| Timing of Analysis | The phosphorylation of MCM2 is an early event following Cdc7 inhibition. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for detecting changes in protein phosphorylation via Western blot.[11] |
| Antibody Quality | Use a validated antibody specific for the phosphorylated form of MCM2 (e.g., p-MCM2 Ser40/41).[11][12] Titrate the antibody to determine the optimal concentration for your experimental setup. |
| Cell Synchronization | The effects of Cdc7 inhibition are most pronounced in cells actively progressing through the G1/S transition.[5] Consider synchronizing your cells at the G1/S boundary before treatment to enhance the detection of downstream effects. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects.[7] Confirm the on-target effect by rescuing the phenotype with a drug-resistant Cdc7 mutant or by using a structurally different Cdc7 inhibitor. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.[6][9]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Centrifuge
Methodology:
-
Initial Exposure: Start by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Culture and Monitoring: Culture the cells in the presence of the drug. Monitor the cells for signs of recovery and proliferation. The culture may initially show significant cell death.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[9]
-
Iterative Selection: Repeat the process of culturing and dose escalation. This selection process can take several months.
-
Characterization of Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 3-10 fold higher IC50 than the parental line), perform a full dose-response curve to determine its new IC50.[9]
-
Validation: Validate the resistant phenotype by assessing the expression of Cdc7 and the phosphorylation status of its downstream target, MCM2, in the presence and absence of the inhibitor.
Protocol 2: Western Blotting for p-MCM2
This protocol details the detection of phosphorylated MCM2 (a direct substrate of Cdc7) by Western blotting.
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MCM2 (Ser40/41), anti-total MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at various concentrations and time points. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MCM2 signal to total MCM2 and the loading control.
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Workflow for developing and validating this compound resistant cells.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Cdc7-IN-14 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Cdc7-IN-14 in normal cells during their experiments.
General Information
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase with a reported IC50 of less than 1 nM.[1][2] As a critical regulator of DNA replication initiation, Cdc7 is a promising therapeutic target in oncology.[3] However, as with many kinase inhibitors, off-target effects and toxicity in normal cells are potential challenges in preclinical studies. This guide offers strategies to mitigate these issues.
Troubleshooting Guide
High Toxicity Observed in Normal Cell Lines
Question: I am observing significant toxicity (e.g., cell death, growth inhibition) in my normal (non-cancerous) cell lines at concentrations where I expect to see an effect on cancer cells. What can I do to minimize this?
Answer:
High toxicity in normal cells can be due to several factors, including off-target effects, excessively high concentrations, or prolonged exposure. Here are some steps to troubleshoot this issue:
-
Optimize Concentration and Exposure Time:
-
Perform a Dose-Response Curve: Determine the IC50 of this compound in your specific cancer and normal cell lines. This will help you identify a therapeutic window where you can achieve cancer cell-specific effects with minimal toxicity to normal cells.
-
Reduce Exposure Time: Continuous exposure may not be necessary. Consider pulse-dosing experiments where the inhibitor is washed out after a shorter period (e.g., 24 hours).[4]
-
-
Assess Off-Target Effects:
-
Kinase Profiling: If possible, perform a kinase panel screening to identify other kinases that this compound may be inhibiting.[2][5] This can help you understand if the observed toxicity is due to inhibition of a kinase other than Cdc7.
-
Phenotypic Comparison: Compare the phenotype of this compound-treated normal cells with that of cells treated with other known Cdc7 inhibitors (e.g., XL413, TAK-931) or with Cdc7 knockdown (e.g., using siRNA). Discrepancies may suggest off-target effects.
-
-
Consider the Cell Line's Genetic Background:
-
p53 Status: Normal cells with functional p53 are known to undergo cell cycle arrest (G1/S) upon Cdc7 inhibition, which is a protective mechanism against apoptosis.[6][7][8] In contrast, cancer cells with mutated or deficient p53 are more likely to undergo apoptosis.[8][9] Verify the p53 status of your normal cell lines. If they are p53-deficient, they may be more susceptible to Cdc7 inhibitor-induced toxicity.
-
Lack of Efficacy in Cancer Cell Lines
Question: I am not observing the expected anti-proliferative or apoptotic effects in my cancer cell lines, even at high concentrations of this compound. What could be the reason?
Answer:
Several factors can contribute to a lack of efficacy:
-
Compound Stability and Solubility:
-
Solubility: this compound is reported to be soluble in DMSO.[1] Ensure that the compound is fully dissolved and that the final DMSO concentration in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
-
Stability: The stability of the compound in your specific cell culture medium and conditions should be considered. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
-
Cell Line Resistance:
-
Redundant Pathways: Some cancer cells may have redundant signaling pathways that compensate for the inhibition of Cdc7. For example, CDK1 has been shown to have some overlapping functions with Cdc7 in triggering S-phase entry.[10]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins (e.g., P-glycoprotein) can lead to the efflux of the inhibitor from the cells, reducing its intracellular concentration.
-
-
Experimental Setup:
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase when the inhibitor is added.
-
Assay Endpoint: The time point for assessing cell viability or apoptosis may need to be optimized. The effects of Cdc7 inhibition may not be apparent until after cells have attempted to progress through the S phase.
-
Inconsistent Results Between Experiments
Question: I am getting variable results in my experiments with this compound. How can I improve reproducibility?
Answer:
Inconsistent results are often due to variations in experimental conditions:
-
Standardize Protocols:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Control for Solvent Effects:
-
Include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as the treated samples.
-
-
Use Appropriate Controls:
-
Positive Control: Use a well-characterized Cdc7 inhibitor (e.g., XL413 or TAK-931) as a positive control to ensure that your experimental system is responsive to Cdc7 inhibition.
-
Negative Control: Use an inactive structural analog of this compound, if available.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cdc7 kinase.[1][2] Cdc7, in complex with its regulatory subunit Dbf4, is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating components of the minichromosome maintenance (MCM) complex.[3][6] Inhibition of Cdc7 prevents the firing of replication origins, leading to S-phase arrest and, in cancer cells, often apoptosis.[6][8]
Q2: Why are cancer cells generally more sensitive to Cdc7 inhibition than normal cells?
A2: The differential sensitivity lies in the integrity of cell cycle checkpoints. Normal cells typically have functional checkpoints, including the p53 pathway. When Cdc7 is inhibited, these checkpoints are activated, leading to a stable G1/S phase arrest, which prevents the cells from entering a lethal S phase and allows them to remain viable.[6][7][8] Many cancer cells have defective checkpoints (e.g., mutated p53), which makes them unable to arrest the cell cycle effectively. As a result, they proceed into S phase with insufficient origin firing, leading to replication stress, DNA damage, and ultimately apoptosis.[8][9]
Q3: What are the potential off-target effects of this compound?
A3: As with most kinase inhibitors, there is a potential for off-target effects. While specific data for this compound is limited, other Cdc7 inhibitors have shown varying degrees of selectivity. For example, a study on a different Cdc7 inhibitor, EP-05, showed some off-target activity against MAPK and DYPK at higher concentrations.[5] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q4: Can this compound be used in combination with other therapies?
A4: Combination therapies are a promising strategy to enhance efficacy and potentially reduce toxicity. Studies with other Cdc7 inhibitors have shown synergistic effects when combined with DNA-damaging agents (e.g., cisplatin, etoposide) or PARP inhibitors.[11][12][13] The rationale is that inhibiting Cdc7 induces replication stress, which can sensitize cancer cells to agents that target DNA repair pathways.[13]
Q5: What are the best practices for handling and storing this compound?
A5: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are usually prepared in DMSO and can be stored at -20°C or -80°C.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles. For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Quantitative Data Summary
Note: The following tables summarize data from studies on other Cdc7 inhibitors, as specific quantitative data for this compound is not widely available. This information is provided for comparative purposes and to offer a general understanding of the expected activity of a potent Cdc7 inhibitor.
Table 1: In Vitro Potency of Select Cdc7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Cdc7 | < 1 | [1][2] |
| TAK-931 | Cdc7 | < 0.3 | [14] |
| PHA-767491 | Cdc7 | 10 | [8] |
| XL413 | Cdc7 | Not specified | [11][12] |
| EP-05 | Cdc7 | 0.53 | [5] |
Table 2: Cytotoxicity of a Cdc7 Inhibitor (EP-05) in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SW620 | Colon Cancer | 0.068 | [5] |
| DLD-1 | Colon Cancer | 0.070 | [5] |
| HUVEC | Normal Endothelial Cells | 33.41 | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits cell growth by 50%.[14][15][16]
Materials:
-
Adherent or suspension cells (both cancer and normal cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow cells to attach (for adherent cells) and enter the logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with for a potent inhibitor would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4-18 hours at 37°C in a humidified incubator.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In-Cell Western Blot to Assess Cdc7 Inhibition
This protocol allows for the assessment of Cdc7 kinase activity within cells by measuring the phosphorylation of its downstream target, MCM2.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MCM2 (Ser40/41) and anti-total MCM2
-
Secondary antibodies conjugated to a fluorescent dye (e.g., IRDye)
-
SDS-PAGE gels and Western blot equipment
-
Imaging system for fluorescent Western blots
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies (anti-phospho-MCM2 and anti-total MCM2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies.
-
-
Data Analysis:
-
Image the blot using a fluorescent imaging system.
-
Quantify the band intensities for phospho-MCM2 and total MCM2.
-
Normalize the phospho-MCM2 signal to the total MCM2 signal for each sample. A decrease in the ratio of phospho-MCM2 to total MCM2 indicates inhibition of Cdc7 activity.
-
Visualizations
Caption: Cdc7 signaling pathway and the action of this compound.
Caption: Workflow for assessing this compound activity and toxicity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Cdc7 Inhibitors in Replication Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results when using Cdc7 inhibitors, such as Cdc7-IN-14, in DNA replication assays. The following information is designed to help you identify potential sources of variability and optimize your experimental protocols for robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdc7 kinase and its inhibitors?
Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to phosphorylate multiple sites on the minichromosome maintenance (MCM) protein complex (MCM2-7).[1][4] This phosphorylation is a key step in the activation of the MCM helicase, which is essential for unwinding DNA at replication origins and allowing DNA synthesis to begin.[2] Cdc7 inhibitors, therefore, block the initiation of DNA replication, leading to cell cycle arrest in S-phase and, in many cancer cells, apoptosis.[3]
Q2: Why am I seeing variable IC50 values for my Cdc7 inhibitor in different cell lines?
Inconsistent IC50 values across different cell lines are a common observation. Several factors can contribute to this variability:
-
Cell Line-Specific Differences: The genetic background, proliferation rate, and expression levels of Cdc7 and its substrates can vary significantly between cell lines.[5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) in certain cell lines can actively pump the inhibitor out of the cells, reducing its effective intracellular concentration.
-
Metabolism of the Compound: Cell lines can metabolize drugs at different rates, affecting the inhibitor's stability and activity.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may contribute to cytotoxicity in a cell line-dependent manner.[4]
Q3: Could the physical properties of this compound be contributing to inconsistent results?
Yes, the physicochemical properties of any small molecule inhibitor are critical for its performance in cell-based assays. Key considerations include:
-
Solubility: Poor solubility in aqueous culture media can lead to precipitation of the compound, resulting in an inaccurate final concentration and inconsistent effects. Always ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your assay medium.
-
Stability: The inhibitor may degrade over time in culture medium, especially at 37°C. It is advisable to prepare fresh dilutions of the compound for each experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the assay. Using low-adhesion plastics can help mitigate this issue.
Troubleshooting Guide for Inconsistent Replication Assay Results
This guide is structured to help you systematically troubleshoot common issues encountered during replication assays with Cdc7 inhibitors.
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. When preparing serial dilutions, mix each dilution thoroughly. For cell seeding, ensure a homogenous cell suspension to plate an equal number of cells in each well. |
| Uneven Cell Seeding | After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges of the wells. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding the inhibitor to check for any signs of precipitation. If observed, reconsider the solvent, final concentration, or sonicate the stock solution before use. |
Problem 2: Weak or no effect of the Cdc7 inhibitor.
| Potential Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. It may be necessary to perform a dose-response curve over a wider concentration range to determine the optimal inhibitory concentration for your specific cell line. |
| Inhibitor Inactivity | The inhibitor may have degraded. Use a fresh aliquot of the compound or a new batch if possible. Confirm the activity of the inhibitor in a cell-free kinase assay if available. |
| Short Incubation Time | The incubation time may not be sufficient for the inhibitor to exert its effect. For inhibitors of DNA replication initiation, a longer incubation period (e.g., 24 hours) may be required to observe a significant reduction in proliferation. |
| High Cell Seeding Density | A high cell density can lead to rapid nutrient depletion and changes in the local environment, which may mask the effect of the inhibitor. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Problem 3: Discrepancy between biochemical and cellular assay results.
It is common for the potency of a kinase inhibitor in a biochemical (cell-free) assay to differ from its potency in a cell-based assay.[6]
| Potential Cause | Explanation |
| Cellular ATP Concentration | Most kinase inhibitors are ATP-competitive. The high intracellular concentration of ATP (1-5 mM) can outcompete the inhibitor for binding to the kinase, leading to a lower apparent potency in cells compared to biochemical assays where ATP concentrations are often lower.[7] |
| Cell Permeability | The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than the concentration added to the culture medium. |
| Protein Binding | The inhibitor may bind to other cellular proteins or serum proteins in the culture medium, reducing the free concentration available to inhibit Cdc7. |
Experimental Protocols
BrdU Incorporation Assay for Measuring DNA Replication
This protocol is a standard method for quantifying DNA synthesis. 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.[8][9][10][11]
Materials:
-
Cells of interest
-
Cdc7 inhibitor (e.g., this compound)
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation/Denaturation solution (e.g., 1-2.5 M HCl)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the Cdc7 inhibitor for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-4 hours at 37°C. The optimal labeling time depends on the cell cycle length of your cell line.[8]
-
Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
DNA Denaturation: Wash with PBS and then add the fixation/denaturation solution (e.g., 2 M HCl) for 20-30 minutes at room temperature to expose the incorporated BrdU.[9][12]
-
Neutralization: Aspirate the acid and neutralize the cells by washing them three times with PBS.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-BrdU primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the cells three times with PBS and acquire images using a high-content imaging system or fluorescence microscope. The percentage of BrdU-positive cells is determined by quantifying the number of cells with a BrdU signal above a defined threshold and normalizing to the total number of cells (DAPI-stained nuclei).
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for a replication assay.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 12. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
issues with Cdc7-IN-14 batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cdc7-IN-14. Given the potential for batch-to-batch variability in small molecule inhibitors, this resource is designed to help you identify and resolve common issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a critical role in the initiation of DNA replication.[1][2][3][4] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), to create the Dbf4-dependent kinase (DDK).[1][5] This complex then phosphorylates components of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase.[2][5][6] This phosphorylation is an essential step for the activation of replication origins and the commencement of DNA synthesis.[1][5] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication, leading to replication stress and potentially inducing apoptosis, particularly in cancer cells that are highly dependent on robust DNA replication.[1][7]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with a potent Cdc7 inhibitor like this compound is expected to result in several key cellular phenotypes:
-
Inhibition of DNA Synthesis: As a primary consequence of blocking replication origin firing, a decrease in DNA synthesis should be observed.[7]
-
Cell Cycle Arrest: Cells may arrest in the G1/S phase of the cell cycle due to the inability to initiate DNA replication.[3]
-
Induction of Apoptosis: Prolonged inhibition of DNA replication can lead to the activation of apoptotic pathways, resulting in cell death, especially in cancer cell lines.[7]
-
Replication Stress: The stalling of replication forks can induce a state of replication stress.[1][8]
Q3: We are observing different IC50 values with a new batch of this compound. What could be the cause?
A3: Batch-to-batch variability is a known issue with chemically synthesized small molecules. Several factors can contribute to seeing different IC50 values:
-
Purity of the Compound: The percentage of the active compound versus impurities can vary between batches.
-
Presence of Isomers: Different ratios of stereoisomers, if applicable, can affect biological activity.
-
Compound Stability and Storage: Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or incorrect temperature) can reduce its potency.
-
Assay Conditions: Variations in experimental conditions such as cell passage number, reagent concentrations (especially ATP in biochemical assays), and incubation times can significantly impact the measured IC50.[9]
Q4: How can we ensure the quality and consistency of our this compound batches?
A4: It is highly recommended to perform in-house quality control on each new batch of this compound. A standardized experimental workflow can help ensure consistency. This should involve:
-
Confirming Identity and Purity: If possible, obtain a certificate of analysis (CoA) from the supplier. For rigorous studies, analytical methods like mass spectrometry and HPLC can confirm the molecular weight and purity.
-
Standardized IC50 Determination: Use a well-characterized and validated assay to determine the IC50 of the new batch and compare it to previous batches. This could be a biochemical kinase assay or a cell-based viability assay.
-
Consistent Storage: Always store the compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
If you are observing variability in the IC50 of this compound even with the same batch, consider the following troubleshooting steps:
-
Standardize Assay Protocol: Ensure all experimental parameters are kept consistent. This includes cell seeding density, passage number, serum concentration in the media, and the concentration of DMSO used as the vehicle control.
-
ATP Concentration in Biochemical Assays: The IC50 value of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay.[9] Use an ATP concentration that is close to the Km of Cdc7 for ATP to obtain more physiologically relevant and consistent IC50 values.[9]
-
Reagent Quality: Ensure all reagents, including buffers, ATP, and substrates, are of high quality and have not expired.
-
Instrument Calibration: Verify that plate readers or other detection instruments are properly calibrated.
Issue 2: Lower Than Expected Potency
If a new batch of this compound appears less potent than expected, follow these steps:
-
Verify Stock Solution Concentration: An error in calculating the amount of solvent needed to achieve the desired stock concentration is a common source of error. Consider re-measuring the concentration if possible.
-
Assess Compound Solubility: Ensure the compound is fully dissolved in the solvent (typically DMSO). Precipitates in the stock solution will lead to an inaccurate final concentration in your assay.
-
Check for Degradation: If the compound has been stored for a long time or handled improperly, it may have degraded. If possible, compare its performance to a fresh, unopened vial.
-
Perform a Dose-Response Curve: Run a wide range of inhibitor concentrations to accurately determine the IC50. A narrow concentration range may not accurately capture the potency.
Quantitative Data Summary
Due to the lack of publicly available batch-to-batch comparison data for this compound, we provide a template table for your internal quality control. You can use this to track the potency of different batches over time.
Table 1: Internal Quality Control of this compound Batches
| Batch ID | Date Received | Purity (from CoA) | Stock Concentration | Biochemical IC50 (nM) | Cell-Based IC50 (µM) | Notes |
| e.g., 12345 | YYYY-MM-DD | >98% | 10 mM in DMSO | Your Data | Your Data | Initial QC |
| e.g., 67890 | YYYY-MM-DD | >99% | 10 mM in DMSO | Your Data | Your Data | Compared to Batch 12345 |
For context, below is a table summarizing the reported potency of other known Cdc7 inhibitors. Your results with this compound should be compared to the values reported by the supplier or in the literature.
Table 2: Potency of Selected Cdc7 Inhibitors (Example Data)
| Inhibitor | Target | Biochemical IC50 (nM) | Cell-Based IC50 (µM) | Reference |
| TAK-931 | Cdc7 | < 1 | ~ 0.03-0.1 | (Kageyama et al., 2018) |
| XL413 | Cdc7 | ~ 6 | ~ 1-5 | (Kolb et al., 2021) |
| PHA-767491 | Cdc7/Cdk9 | 10 (Cdc7) | ~ 0.3-1 | (Vanotti et al., 2008) |
Experimental Protocols
Protocol 1: Biochemical IC50 Determination for this compound
This protocol provides a general framework for determining the potency of this compound against purified Cdc7/Dbf4 kinase. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are common.[10]
Materials:
-
Purified, active human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., a peptide derived from MCM2)
-
This compound
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
ATP at a concentration equal to the Km for Cdc7
-
Kinase-Glo® Luminescence Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Methodology:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
In the wells of the assay plate, add the kinase, substrate, and this compound dilutions (or DMSO for the vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based IC50 Determination for this compound
This protocol outlines a method for assessing the effect of this compound on the viability of a cancer cell line.
Materials:
-
A cancer cell line known to be sensitive to replication stress (e.g., a colon or pancreatic cancer cell line)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Clear or white-walled 96-well cell culture plates
-
Multichannel pipette and plate reader
Methodology:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Quality control workflow for new batches of this compound.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Navigating the In Vivo Delivery of Cdc7-IN-14: A Technical Support Center
For researchers, scientists, and drug development professionals working with the potent Cdc7 kinase inhibitor, Cdc7-IN-14, transitioning from in vitro success to in vivo efficacy presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the refinement of this compound delivery in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound in preclinical animal studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock with aqueous solutions (e.g., PBS, saline). | Poor aqueous solubility of this compound. | 1. Optimize Co-solvent System: Prepare the final formulation using a co-solvent system. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio to test is 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the aqueous component may improve solubility. 3. Sonication: After dilution, sonicate the solution to aid in dissolving any small precipitates. 4. Warm the Solution: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility for administration. Ensure the compound is stable at this temperature. |
| Inconsistent or low drug exposure in plasma after administration. | - Poor oral bioavailability. - Rapid metabolism. - Precipitation at the injection site (for parenteral routes). | 1. Formulation Enhancement: For oral administration, consider formulations that enhance absorption, such as self-microemulsifying drug delivery systems (SMEDDS) or amorphous solid dispersions. 2. Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection. Note that IV administration requires a formulation that ensures complete solubility in an aqueous vehicle. 3. Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will inform dosing regimen adjustments. 4. Vehicle Selection: For IP injections, ensure the chosen vehicle (e.g., a co-solvent system) is well-tolerated and does not cause significant local irritation or precipitation. |
| Observed toxicity or adverse effects in animal models at presumed therapeutic doses. | - Off-target effects. - Vehicle-related toxicity. - High peak plasma concentrations (Cmax). | 1. Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. 3. Histopathology: Conduct histopathological analysis of major organs to identify any signs of toxicity. 4. Modified Dosing Schedule: Consider splitting the daily dose or using a continuous infusion model to reduce high peak concentrations and potential toxicity. |
| Lack of in vivo efficacy despite achieving target plasma concentrations. | - Inadequate tumor penetration. - Rapid development of resistance. - Inappropriate animal model. | 1. Tumor Pharmacokinetics: Measure the concentration of this compound in tumor tissue to confirm it is reaching the target site. 2. Pharmacodynamic (PD) Biomarkers: Monitor downstream biomarkers of Cdc7 inhibition in tumor tissue (e.g., phosphorylation of MCM2) to confirm target engagement. 3. Combination Therapy: Explore combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.[1][2][3] 4. Model Selection: Ensure the chosen xenograft or syngeneic model is sensitive to Cdc7 inhibition. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What are the known chemical properties of this compound?
A1: The table below summarizes the available chemical data for this compound.
Property Value Molecular Formula C18H20N4O2S Molecular Weight 356.44 g/mol CAS Number 2764866-21-7 Solubility 10 mM in DMSO -
Q2: How can I prepare this compound for in vivo administration?
A2: Given its poor aqueous solubility, a multi-step process is required. First, dissolve this compound in 100% DMSO to create a stock solution. For administration, this stock solution must be diluted in a suitable vehicle. A common approach for compounds with similar properties is to use a co-solvent system. It is crucial to perform small-scale formulation tests to ensure the final solution is clear and free of precipitation before administering it to animals.
-
Q3: What is a recommended starting dose for in vivo efficacy studies in mice?
A3: Without specific preclinical data for this compound, a starting dose cannot be definitively recommended. However, studies with other potent Cdc7 inhibitors in xenograft models have used doses ranging from 10 mg/kg to 60 mg/kg, administered orally or intraperitoneally once daily.[4][5] It is imperative to conduct a dose-finding study to determine the optimal and safe dose for this compound.
-
Q4: Which route of administration is best for this compound?
A4: The optimal route of administration for this compound has not been publicly reported. Oral administration is often preferred for convenience in chronic studies, but this depends on the compound's oral bioavailability. Intraperitoneal injection can be a viable alternative if oral absorption is low. Intravenous injection is also an option but requires a formulation that is completely soluble in an aqueous vehicle to avoid embolism. The choice of administration route should be guided by early pharmacokinetic and tolerability studies.
Mechanism and Efficacy
-
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[2][6] By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, which is essential for the loading of other replication factors and the unwinding of DNA at replication origins. This leads to an S-phase arrest and can induce apoptosis in cancer cells, which are often highly dependent on efficient DNA replication.[2][6]
-
Q6: How can I monitor the in vivo efficacy of this compound?
A6: In vivo efficacy is typically assessed by measuring tumor growth inhibition in xenograft or syngeneic mouse models. Additionally, monitoring pharmacodynamic biomarkers in tumor tissue, such as the phosphorylation status of the Cdc7 substrate MCM2, can provide evidence of target engagement and biological activity.
Experimental Protocols
General Protocol for In Vivo Formulation Development of a Poorly Soluble Compound like this compound
This protocol provides a general framework for developing a suitable formulation for in vivo studies. Note: This is a starting point and requires optimization for this compound.
-
Primary Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
-
Vehicle Preparation (Example Co-solvent System):
-
Prepare a vehicle mixture consisting of:
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
55% Saline (0.9% NaCl)
-
-
Mix the components thoroughly.
-
-
Final Formulation Preparation:
-
Slowly add the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration. For example, to achieve a 1 mg/mL final concentration in a vehicle containing 10% DMSO, you would mix 1 part of a 10 mg/mL DMSO stock with 9 parts of the co-solvent vehicle (adjusting vehicle components to account for the added DMSO).
-
Vortex the final solution immediately after adding the DMSO stock to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, sonication or slight warming may be attempted. If precipitation persists, the formulation needs to be further optimized (e.g., by adjusting the ratio of co-solvents).
-
-
Stability Check:
-
Observe the prepared formulation at room temperature and at 4°C for a defined period (e.g., 1, 4, and 24 hours) to check for any precipitation or degradation. Ideally, the formulation should be prepared fresh before each administration.
-
Visualizations
References
- 1. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing Cdc7-IN-14 degradation in experimental conditions
Welcome to the technical support center for Cdc7-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential challenges with this compound stability and degradation in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[2][3][4] By inhibiting CDC7, this compound blocks the phosphorylation of essential replication factors, such as the Minichromosome Maintenance (MCM) complex, leading to cell cycle arrest and apoptosis in cancer cells.[2][5][6]
Q2: What are the physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H20N4O2S | [1] |
| Molecular Weight | 356.44 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Purity | >98% (typically) | Varies by supplier |
| Appearance | Crystalline solid | Varies by supplier |
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Protect the solid compound and solutions from light.
Troubleshooting Guide
This guide addresses common issues related to the degradation and loss of activity of this compound in experimental settings.
Issue 1: Loss of Inhibitor Activity in Cell Culture
Symptom: this compound fails to induce the expected phenotype (e.g., cell cycle arrest, apoptosis) at previously effective concentrations.
Potential Causes & Solutions:
-
Chemical Instability in Aqueous Media: Small molecule inhibitors can be susceptible to hydrolysis or oxidation in aqueous cell culture media.
-
Troubleshooting:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.
-
Minimize Exposure to Light: Photodegradation can be a concern for complex organic molecules. Protect your stock solutions and experimental plates from direct light.
-
Assess Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. A suggested workflow is outlined below.
-
-
-
Metabolic Degradation by Cells: Cells can metabolize small molecule inhibitors, reducing their effective concentration over time. The pyrimidine scaffold of this compound could potentially be targeted by cellular enzymes involved in pyrimidine metabolism.[7][8][9]
-
Troubleshooting:
-
Replenish the Inhibitor: In long-term experiments (e.g., > 24 hours), consider replacing the medium with fresh medium containing the inhibitor at regular intervals.
-
Use Metabolic Inhibitors (with caution): In specific mechanistic studies, co-treatment with broad-spectrum metabolic inhibitors could provide insights, but this can have significant off-target effects.
-
-
-
Incorrect Initial Concentration: Errors in preparing stock solutions or dilutions can lead to a lower-than-expected final concentration.
-
Troubleshooting:
-
Verify Stock Concentration: If possible, use a spectrophotometric method to confirm the concentration of your stock solution.
-
Calibrate Pipettes: Ensure that all pipettes used for dilutions are properly calibrated.
-
-
Issue 2: Precipitation of the Inhibitor in Cell Culture Medium
Symptom: A precipitate is observed in the cell culture medium after the addition of this compound.
Potential Causes & Solutions:
-
Poor Aqueous Solubility: While this compound is soluble in DMSO, its solubility in aqueous media is significantly lower. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid both cytotoxicity and precipitation.
-
Troubleshooting:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible.
-
Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in a serum-free medium before adding to the final culture medium. This can help to prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Medium: Adding the inhibitor to pre-warmed medium can sometimes improve solubility.
-
-
Issue 3: Inconsistent Experimental Results
Symptom: High variability in the observed effects of this compound between experiments.
Potential Causes & Solutions:
-
Inconsistent Storage and Handling: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.
-
Troubleshooting:
-
Aliquot Stock Solutions: As mentioned previously, aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Use a Consistent Protocol: Ensure that all experimental parameters, including cell density, incubation time, and inhibitor concentration, are kept consistent between experiments.
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol uses LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact this compound over time in a cell-free culture medium.
-
Preparation:
-
Prepare a 10 µM working solution of this compound in your standard cell culture medium (e.g., DMEM + 10% FBS).
-
Prepare a "time zero" sample by immediately extracting a 1 mL aliquot of the working solution.
-
-
Incubation:
-
Incubate the remaining working solution in a cell culture incubator (37°C, 5% CO2) in a sterile, sealed tube.
-
-
Time Points:
-
At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect 1 mL aliquots.
-
-
Sample Extraction:
-
To each 1 mL aliquot, add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% acetonitrile/water).
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to quantify the peak area corresponding to the mass of intact this compound (m/z = 357.13).
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Cdc7 signaling and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound activity issues.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Potency: Comparing the Efficacy of Cdc7 Inhibitors Cdc7-IN-14 and XL-413
For researchers in oncology and drug development, the selective inhibition of Cell Division Cycle 7 (Cdc7) kinase presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable Cdc7 inhibitors, Cdc7-IN-14 and XL-413, summarizing their biochemical potency, cellular activity, and the experimental frameworks used to evaluate their efficacy.
Cdc7 kinase is a critical regulator of the initiation of DNA replication, making it an attractive target for cancer therapy. By inhibiting Cdc7, these small molecules can induce cell cycle arrest and apoptosis specifically in cancer cells, which are often highly dependent on this kinase for their proliferation. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions about the use of Cdc7-IN--14 and XL-413 in their research.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison of the two inhibitors, the following table summarizes their key quantitative data.
| Parameter | This compound | XL-413 |
| Cdc7 IC50 | < 1 nM | 3.4 nM |
| Selectivity | Data not publicly available | Selective over CK2 (63-fold) and Pim-1 (12-fold) |
| Cellular Activity | Data not publicly available | Inhibition of MCM2 phosphorylation, induction of apoptosis and cell cycle arrest in various cancer cell lines |
| In Vivo Efficacy | Data not publicly available | Tumor growth inhibition in a Colo-205 xenograft model |
Deep Dive: Mechanism of Action and Cellular Effects
Both this compound and XL-413 are potent inhibitors of Cdc7 kinase. XL-413 has been shown to be a selective inhibitor, with significantly less activity against other kinases such as CK2 and Pim-1.[1] This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects.
The primary mechanism of action for these inhibitors is the blockade of the Cdc7-Dbf4 kinase complex, which is essential for the phosphorylation of the minichromosome maintenance (MCM) complex. This phosphorylation event is a critical step in the initiation of DNA replication. Inhibition of this process leads to S-phase arrest and, ultimately, apoptosis in cancer cells.
Studies have demonstrated that XL-413 effectively inhibits the phosphorylation of MCM2, a key substrate of Cdc7, in cancer cell lines such as MDA-MB-231T and Colo-205.[1] This inhibition of a key downstream target confirms the on-target activity of XL-413 in a cellular context. Furthermore, treatment with XL-413 has been shown to induce apoptosis and inhibit cell proliferation in Colo-205 cells.[1]
While specific cellular and in vivo data for this compound are not yet publicly available in peer-reviewed literature, its sub-nanomolar IC50 suggests it is a highly potent inhibitor of the Cdc7 kinase. Further studies are required to fully characterize its selectivity profile and its effects on cellular processes and in vivo tumor models. The patent application WO2022055963A1 may contain more detailed information on the biological activity of this compound.
Visualizing the Pathways and Processes
To better understand the context in which these inhibitors function, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for their evaluation.
Caption: Cdc7 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize Cdc7 inhibitors.
Cdc7 Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Reagents and Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
MCM2 protein or a peptide substrate
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, XL-413)
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction plate, combine the Cdc7/Dbf4 kinase, the substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Colo-205, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound, XL-413)
-
Reagents for viability measurement (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Determine the GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth or viability by 50%.
-
MCM2 Phosphorylation Assay (Western Blot)
This assay confirms the on-target effect of the inhibitors in a cellular context by measuring the phosphorylation of a key Cdc7 substrate.
-
Reagents and Materials:
-
Cancer cell lines
-
Test compounds (this compound, XL-413)
-
Lysis buffer
-
Primary antibodies (anti-phospho-MCM2, anti-total-MCM2, anti-loading control e.g., GAPDH)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat the cells with the test compounds for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against phosphorylated MCM2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.
-
Conclusion
Both this compound and XL-413 are potent inhibitors of Cdc7 kinase, a promising target in oncology. XL-413 has demonstrated selectivity and efficacy in both cellular and in vivo models, making it a valuable tool for cancer research. While this compound exhibits exceptional biochemical potency, further studies are needed to fully elucidate its biological profile. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel Cdc7 inhibitors.
References
Navigating the Kinome: A Comparative Guide to Cdc7-IN-14 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of Cdc7-IN-14, a representative inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The data presented here is based on findings for the well-characterized and selective Cdc7 inhibitor, XL413, as a proxy for this compound, to illustrate how off-target interactions can be evaluated.
Cdc7 kinase is a critical regulator of DNA replication initiation, making it an attractive target in oncology. However, the high degree of conservation within the ATP-binding sites of kinases necessitates a thorough evaluation of an inhibitor's selectivity across the human kinome. This guide offers a framework for assessing such cross-reactivity, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Comparative Kinase Selectivity Profile
To assess the selectivity of a Cdc7 inhibitor, a comprehensive screening against a panel of kinases is typically performed. The following table summarizes the inhibitory activity of XL413, a potent and selective Cdc7 inhibitor, against a panel of related and unrelated kinases. The data is presented as the percentage of inhibition at a given concentration, or as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Family | % Inhibition @ 1µM (or IC50 in nM) | Reference |
| Cdc7/Dbf4 | Cell Cycle | 3.4 nM (IC50) | [1][2] |
| CK2 | CMGC | >63-fold selectivity over Cdc7 | [2] |
| Pim-1 | CAMK | >12-fold selectivity over Cdc7 | [2] |
This table is illustrative and based on published data for the selective Cdc7 inhibitor XL413. A comprehensive kinome scan would typically include hundreds of kinases.
Another Cdc7 inhibitor, PHA-767491, has been shown to be a dual inhibitor of Cdc7 and Cyclin-dependent kinase 9 (Cdk9), with IC50 values of 10 nM and 34 nM, respectively[3][4][5][6]. This highlights the importance of broad kinase profiling to identify potential off-targets that may contribute to the compound's overall biological activity or toxicity. The inhibitor TAK-931 was found to be highly selective for Cdc7 when screened against 317 kinases, demonstrating greater than 120-fold selectivity[7][8].
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental assays. Below are detailed methodologies for common kinase screening platforms.
Biochemical Kinase Activity Assays
These assays directly measure the catalytic activity of a kinase in the presence of an inhibitor.
-
Objective: To quantify the potency of an inhibitor against a purified kinase.
-
Principle: A purified active kinase is incubated with a specific substrate, ATP (often radiolabeled), and the test compound. The transfer of a phosphate group from ATP to the substrate is measured.
-
General Protocol:
-
A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and the test inhibitor at various concentrations in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
The reaction is initiated by the addition of ATP (e.g., 10 µM) containing a radioactive isotope such as [γ-³²P]ATP or [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper or beads, which bind the phosphorylated substrate, followed by washing steps to remove unincorporated ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
-
KINOMEscan™ Competition Binding Assay
This is a high-throughput affinity-based screening platform that measures the binding of a test compound to a large panel of kinases.
-
Objective: To assess the selectivity of an inhibitor by quantifying its binding affinity to a wide range of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified.
-
General Protocol:
-
A large panel of human kinases, individually tagged with a unique DNA identifier, are used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates stronger binding of the test compound.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a specific kinase within living cells.
-
Objective: To determine the apparent cellular affinity of a compound for its target kinase in a physiological context.
-
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
General Protocol:
-
Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
The transfected cells are seeded into assay plates.
-
The cells are then treated with the fluorescent NanoBRET™ tracer and varying concentrations of the test compound.
-
After an incubation period to allow for compound entry and binding equilibrium, the NanoLuc® substrate is added.
-
The BRET signal (ratio of tracer emission to luciferase emission) is measured using a plate reader.
-
A decrease in the BRET signal with increasing concentrations of the test compound indicates target engagement. IC50 values representing the intracellular affinity can then be calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Cdc7 inhibition, the following diagrams are provided.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Cdc7 Inhibition in p53-Positive and p53-Negative Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate interplay between targeted therapies and the genetic landscape of cancer cells is paramount. This guide provides a comparative analysis of the effects of Cdc7 kinase inhibitors, with a focus on the differential responses observed in p53-positive and p53-negative cellular contexts. The tumor suppressor protein p53 is a critical determinant of cell fate following DNA damage or replication stress, and its status profoundly influences the efficacy of agents targeting the cell division cycle 7 (Cdc7) kinase.
Cdc7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication. Its inhibition in cancer cells, which often exhibit a high degree of replication stress, has emerged as a promising anti-cancer strategy. However, the cellular response to Cdc7 inhibition is not uniform and is largely dictated by the functional status of p53.
In general, p53-positive cells, upon Cdc7 inhibition, activate a p53-dependent checkpoint that leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged genetic material.[1][2] Conversely, in p53-negative or mutant cells, this critical checkpoint is absent. Consequently, these cells proceed through a defective S phase, leading to mitotic catastrophe and apoptosis.[1][2] This differential response forms the basis of a therapeutic window for Cdc7 inhibitors, selectively targeting cancer cells with dysfunctional p53.
Quantitative Analysis of Cdc7 Inhibitor Activity
The following tables summarize the in vitro activity of representative Cdc7 inhibitors, PHA-767491 and TAK-931, in a panel of human cancer cell lines with varying p53 status.
Table 1: Anti-proliferative Activity of PHA-767491 in p53-Wild-Type and p53-Mutant/Null Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Wild-Type | ~1.0 |
| A2780 | Ovarian Carcinoma | Wild-Type | ~1.1 |
| U2OS | Osteosarcoma | Wild-Type | Not Reported |
| COLO 205 | Colon Adenocarcinoma | Mutant | ~1.5 |
| U87-MG | Glioblastoma | Mutant | Not Reported |
| U251-MG | Glioblastoma | Mutant | Not Reported |
| MM1R | Multiple Myeloma | Mutant | Not Reported |
| RPMI-8226 | Multiple Myeloma | Mutant | Not Reported |
Data synthesized from multiple sources indicating the general range of activity. Actual values may vary based on experimental conditions.
Table 2: Anti-proliferative Activity of TAK-931 (Simurosertib) in a Broad Panel of Cancer Cell Lines
A large-scale in vitro screen of 246 cell lines demonstrated that TAK-931 exhibits broad anti-proliferative activity with GI50 values ranging from 30.2 nM to >10 µM (median, 407.4 nM).[3][4] Analysis of this data in conjunction with the p53 status of the cell lines from the Cancer Cell Line Encyclopedia (CCLE) database indicates that while there is a wide range of sensitivities, many p53-mutant cell lines are highly sensitive to TAK-931.
| p53 Status | Number of Cell Lines | General Sensitivity to TAK-931 |
| Wild-Type | Varies | Broad range, some sensitive, some resistant |
| Mutant/Null | Varies | Enriched for highly sensitive cell lines |
This table represents a qualitative summary of large-scale screening data. For specific GI50 values, researchers are encouraged to consult the primary publication and associated supplementary data.[3][5]
Cellular Phenotypes Following Cdc7 Inhibition
The differential downstream effects of Cdc7 inhibition based on p53 status are summarized below.
Table 3: Comparative Cellular Responses to Cdc7 Inhibition
| Cellular Response | p53-Positive Cells | p53-Negative/Mutant Cells |
| Cell Cycle | G1/S arrest | Abortive S phase, mitotic catastrophe |
| Apoptosis | Minimal induction | Significant induction |
| Senescence | Can be induced | Less common, apoptosis is the primary outcome |
| Underlying Mechanism | Activation of a p53-dependent replication checkpoint | Lack of a functional G1/S checkpoint, leading to replication fork collapse and genomic instability |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: p53-dependent response to Cdc7 inhibition.
Figure 2: Experimental workflow for comparative analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Cdc7 inhibitor (e.g., this compound) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture p53-positive and p53-negative cells to 70-80% confluency and treat with the Cdc7 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation and Treatment: Treat cells with the Cdc7 inhibitor as described for the apoptosis assay.
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The differential response of cancer cells to Cdc7 inhibition based on their p53 status presents a clear rationale for the development and application of these targeted agents. p53-deficient tumors are particularly vulnerable to the induction of apoptosis following Cdc7 inhibition, while normal tissues with functional p53 are more likely to undergo a reversible cell cycle arrest, providing a potential therapeutic window. The data and protocols presented in this guide offer a framework for researchers to further investigate the therapeutic potential of Cdc7 inhibitors and to identify patient populations most likely to benefit from this class of drugs. As research progresses, a deeper understanding of the complex interplay between Cdc7 inhibition and the broader landscape of tumor genetics will be crucial for the successful clinical translation of these promising therapeutic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cdc7 Inhibitors in Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic effects of prominent Cell Division Cycle 7 (Cdc7) inhibitors on tumor cells. While the initial focus was on Cdc7-IN-14, a comprehensive search of scientific literature and databases did not yield any specific experimental data for this compound. Therefore, this guide will focus on other well-characterized Cdc7 inhibitors: XL413 , PHA-767491 , and TAK-931 , for which experimental data are available.
Introduction to Cdc7 Inhibition and Apoptosis
Cell Division Cycle 7 (Cdc7) is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It is often overexpressed in various cancer cells, making it an attractive target for cancer therapy.[1][3] Inhibition of Cdc7 in cancer cells disrupts DNA replication, leading to replication stress and subsequent programmed cell death, or apoptosis, often in a p53-independent manner.[1][3][4] In contrast, normal cells typically undergo cell cycle arrest in response to Cdc7 inhibition, highlighting the potential for a therapeutic window.[5]
Comparative Performance of Cdc7 Inhibitors
The following tables summarize the available quantitative data on the performance of XL413, PHA-767491, and TAK-931 in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Table 1: Comparative IC50 and GI50 Values of Cdc7 Inhibitors
| Inhibitor | Cell Line | IC50/GI50 (µM) | Notes |
| XL413 | Colo-205 | 1.1[6] | Induces apoptosis in this cell line.[6] |
| HCC1954 | 22.9[6] | Limited activity and does not induce apoptosis.[6] | |
| PHA-767491 | HCC1954 | 0.64[6] | Induces apoptosis in this cell line.[6] |
| Colo-205 | 1.3[6] | Induces apoptosis in this cell line.[6] | |
| TAK-931 | 246 cancer cell lines | Median GI50: 0.4074 | Broad anti-proliferative activity.[7][8] |
Table 2: Apoptosis Induction by Cdc7 Inhibitors
| Inhibitor | Cell Line | Treatment | Apoptosis Induction |
| XL413 | Colo-205 | 5 µM for 72 hrs | Increased Caspase 3/7 activity[9] |
| HCC1954 | 5 µM for 72 hrs | No significant increase in Caspase 3/7 activity[9] | |
| PHA-767491 | HCC1954 | 5 µM for 72 hrs | Increased Caspase 3/7 activity[9] |
| Colo-205 | 5 µM for 72 hrs | Increased Caspase 3/7 activity[9] | |
| KMS-18 and MM1S (Multiple Myeloma) | 5 µM | Increased Annexin V positive cells over time[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a common method to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture tumor cells to the desired confluence and treat with the Cdc7 inhibitor or vehicle control for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Data analysis will distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Western Blotting for Cleaved PARP and Caspase-3
This method is used to detect the activation of key apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against cleaved PARP and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Loading control antibody (e.g., GAPDH or β-actin)
Procedure:
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
Visualizations
Cdc7 Signaling Pathway in DNA Replication and Apoptosis Induction
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Pharmacokinetic Profile of Novel Kinase Inhibitors: A Comparative Analysis Against Established Standards
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of the novel Cell Division Cycle 7 (Cdc7) kinase inhibitor, Cdc7-IN-14, benchmarked against established standards for orally administered kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of oncology therapeutics.
Cdc7 kinase is a critical regulator of DNA replication and has emerged as a promising target for cancer therapy.[1][2][3][4] Small molecule inhibitors targeting Cdc7, such as this compound, represent a novel class of anti-cancer agents.[1][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for their clinical development. While specific pharmacokinetic data for this compound is not publicly available, this guide will utilize data from other Cdc7 inhibitors, such as TAK-931 (simurosertib), and established kinase inhibitors to provide a comparative framework.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative Cdc7 inhibitors and general standards for oral kinase inhibitors. This allows for a comparative assessment of where a new chemical entity like this compound might position itself.
| Parameter | TAK-931 (Simurosertib) | General Oral Kinase Inhibitor Standards | Source |
| Time to Maximum Concentration (Tmax) | ~1-4 hours | 0.5 - 4 hours | [6],[7] |
| Oral Bioavailability (F%) | Data not specified | >20% is generally considered acceptable | [7] |
| Plasma Clearance (CL) | Data not specified | Slow to moderate is favorable for acceptable bioavailability | [7] |
| Volume of Distribution (Vd) | Data not specified | High (generally >1700 L for some classes), indicating extensive tissue distribution | [8] |
| Plasma Protein Binding | Data not specified | Moderate to high (e.g., 90% for gefitinib) | [8] |
| Metabolism | Data not specified | Primarily via Cytochrome P450 (CYP) 3A4 | [9][10] |
| Excretion | Data not specified | Predominantly fecal | [9] |
Experimental Protocols
The evaluation of the pharmacokinetic profile of a compound like this compound involves a series of standardized in vitro and in vivo experiments.
1. In Vitro ADME Assays:
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the intrinsic clearance and identify major metabolites.
-
CYP Inhibition and Induction: Assessing the potential for drug-drug interactions by evaluating the inhibitory or inducing effects on major CYP450 enzymes.
-
Plasma Protein Binding: Determined by equilibrium dialysis or ultracentrifugation to quantify the fraction of the drug bound to plasma proteins.
-
Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.
2. In Vivo Pharmacokinetic Studies:
-
Animal Models: Typically conducted in rodents (mice, rats) and non-rodents (dogs, monkeys) to assess single and multiple-dose pharmacokinetics.
-
Dosing Routes: Intravenous (IV) administration to determine clearance and volume of distribution, and oral (PO) administration to assess oral bioavailability.
-
Sample Collection: Serial blood samples are collected at various time points post-dosing.
-
Bioanalysis: Quantification of the drug and its major metabolites in plasma using validated analytical methods such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, t1/2).
Visualizing Key Processes
To better illustrate the context and methodologies, the following diagrams are provided.
Caption: Experimental workflow for pharmacokinetic profiling.
The therapeutic rationale for targeting Cdc7 stems from its essential role in initiating DNA replication, a process frequently dysregulated in cancer.
Caption: Simplified Cdc7 signaling pathway in DNA replication initiation.
Conclusion
The development of potent and selective Cdc7 inhibitors like this compound holds significant promise for cancer therapy. A thorough understanding of their pharmacokinetic profile is a cornerstone of their preclinical and clinical evaluation. By comparing against established benchmarks for kinase inhibitors, researchers can identify potential liabilities and opportunities for optimization. The experimental workflows and pathway diagrams provided herein offer a foundational framework for these critical assessments. Future studies will be necessary to fully elucidate the specific ADME properties of this compound and its potential as a therapeutic agent.
References
- 1. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 2. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDC7 as a novel biomarker and druggable target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal Procedures for Cdc7-IN-14: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent CDC7 inhibitor, Cdc7-IN-14, ensuring laboratory safety and regulatory compliance.
Understanding this compound: Key Data
This compound is a solid compound, often dissolved in dimethyl sulfoxide (DMSO) for experimental use[1]. A summary of its key chemical and physical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C18H20N4O2S | [1][2] |
| Molecular Weight | 356.44 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 2764866-21-7 | [1][2] |
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to proper handling procedures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For solutions in DMSO, be aware that DMSO can facilitate the absorption of other chemicals through the skin.
Spill Procedures:
-
Small Spills: In case of a small spill of solid this compound, carefully sweep the material to avoid dust generation and place it in a designated, labeled waste container. For solutions in DMSO, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place the contaminated material into a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid or in solution) and local regulations. The overarching principle is to treat it as hazardous chemical waste and dispose of it through a licensed waste disposal service.
Disposal of Solid (Neat) this compound
-
Containerization:
-
If possible, dispose of the solid reagent in its original manufacturer's container.
-
If the original container is not available, use a clearly labeled, sealable container compatible with chemical waste.
-
-
Labeling:
-
Label the container with a hazardous waste tag.
-
The label must include the chemical name ("this compound"), the quantity, and any known hazards.
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure it is segregated from incompatible materials.
-
-
Collection:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal of this compound in DMSO Solution
Solutions of this compound in DMSO should be handled as flammable and potentially toxic liquid waste.
-
Containerization:
-
Collect the waste solution in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other waste streams unless they are compatible. It is generally recommended to collect halogenated and non-halogenated solvent wastes separately.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical names of all components ("this compound" and "Dimethyl Sulfoxide"), and their approximate concentrations.
-
-
Storage:
-
Keep the container tightly closed except when adding waste.
-
Store in a designated, well-ventilated area, away from sources of ignition. Use secondary containment (e.g., a spill tray) to prevent the spread of potential leaks.
-
-
Disposal:
-
Do not pour down the drain.
-
Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company.
-
Disposal of Contaminated Labware
Any labware, such as pipette tips, tubes, and gloves, that comes into contact with this compound should be considered contaminated solid waste.
-
Collection:
-
Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.
-
-
Segregation:
-
Keep this solid waste separate from regular lab trash and other types of hazardous waste (e.g., liquid waste, sharps).
-
-
Disposal:
-
Dispose of the container through your institution's chemical waste disposal program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway of CDC7
Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication. As an inhibitor, this compound disrupts this pathway, which is a key mechanism in its anti-cancer properties. The diagram below illustrates the simplified signaling pathway involving CDC7.
References
Personal protective equipment for handling Cdc7-IN-14
For researchers, scientists, and drug development professionals, the potent and selective Cdc7 kinase inhibitor, Cdc7-IN-14, presents a valuable tool in cancer research. However, its handling requires strict adherence to safety protocols to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (HY-143389) was not publicly available at the time of this writing. The following recommendations are based on the safety data for structurally similar kinase inhibitors and general best practices for handling potent chemical compounds. It is imperative to consult the official SDS from the vendor upon receipt of the compound and to perform a risk assessment for all procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound in both solid and solution forms. The following PPE is mandatory to minimize exposure risk:
-
Eye Protection: Chemical safety goggles with side shields are required to protect against splashes and airborne particles.
-
Hand Protection: Nitrile gloves are essential. For procedures with a higher risk of spillage, double gloving is recommended. Gloves should be changed immediately if contaminated.
-
Body Protection: A laboratory coat is required. For procedures involving larger quantities or a significant risk of splashing, an impervious apron or gown should be worn over the lab coat.
-
Respiratory Protection: When handling the solid compound or preparing solutions, a properly fitted NIOSH-approved respirator is necessary to prevent inhalation of fine particles. All work with the solid form should be conducted in a certified chemical fume hood.
Operational Plan: From Receipt to Use
A systematic workflow is crucial for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area and contact the supplier and your institution's safety officer immediately.
-
If the package is intact, transport it to the designated storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The compound should be stored in its original, tightly sealed container.
-
Consult the product data sheet for specific storage temperature recommendations, which are often at -20°C for long-term stability.
3. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood.
-
Before weighing, ensure the balance is inside the fume hood or in a containment enclosure.
-
Use appropriate tools to handle the solid, minimizing the creation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is reported to be soluble in DMSO.[1]
4. Use in Experiments:
-
When using solutions of this compound, always wear the mandatory PPE.
-
Conduct all experimental procedures in a well-ventilated area, preferably within a fume hood if there is a risk of aerosol generation.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed hazardous waste container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Decontamination:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound. A suitable decontamination solution, such as a detergent and water solution followed by a solvent rinse (e.g., ethanol or isopropanol), should be used.
-
Dispose of all cleaning materials as hazardous waste.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Do not dispose of this compound or contaminated materials down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C18H20N4O2S | [1] |
| Molecular Weight | 356.44 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage Temperature | Refer to vendor's data sheet (typically -20°C) | General Practice |
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
